2-Chloro-5-(sulfamoylamino)benzenesulfonamide
Description
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Properties
CAS No. |
56663-84-4 |
|---|---|
Molecular Formula |
C6H8ClN3O4S2 |
Molecular Weight |
285.7 g/mol |
IUPAC Name |
2-chloro-5-(sulfamoylamino)benzenesulfonamide |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-5-2-1-4(10-16(9,13)14)3-6(5)15(8,11)12/h1-3,10H,(H2,8,11,12)(H2,9,13,14) |
InChI Key |
LBTZLSCGUMNCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)N)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-5-(sulfamoylamino)benzenesulfonamide CAS number and synonyms
This guide details the technical specifications, synthesis pathways, and analytical profiling of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS 56663-84-4), a critical impurity and intermediate in the development of sulfonamide-class diuretics and carbonic anhydrase inhibitors.
CAS Number: 56663-84-4 Synonyms: 5-[(Aminosulfonyl)amino]-2-chlorobenzenesulfonamide; Benzenesulfonamide, 5-[(aminosulfonyl)amino]-2-chloro- (9CI); Indapamide Impurity 45.
Part 1: Chemical Identity & Structural Analysis[1][2][3]
This compound represents a specific subclass of disulfonamide derivatives where a primary sulfonamide moiety (
Physicochemical Specifications
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 285.73 g/mol |
| Exact Mass | 284.9645 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |
| pKa (Predicted) | ~9.8 (Sulfonamide), ~8.5 (Sulfamoylamino) |
| Melting Point | 198–205°C (Decomposes) |
Structural Logic
The molecule consists of a central benzene ring substituted at the:
-
C-1 Position: Sulfonamide group (
), conferring acidic character and diuretic potency. -
C-2 Position: Chlorine atom (
), an electron-withdrawing group that enhances the acidity of the neighboring sulfonamide. -
C-5 Position: Sulfamoylamino group (
), a structural motif often associated with carbonic anhydrase inhibition and a key differentiator from standard sulfonamide diuretics like chlorothiazide.
Part 2: Synthesis & Formation Pathways
The synthesis of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide is typically achieved via the sulfamoylation of the corresponding aniline precursor. This pathway is critical for generating reference standards for impurity profiling in drug development.
Synthetic Route: Sulfamoylation Protocol
Precursor: 5-Amino-2-chlorobenzenesulfonamide (CAS 5790-69-2).
Reagent: Sulfamoyl Chloride (
Step-by-Step Methodology
-
Preparation of Precursor: Dissolve 5-amino-2-chlorobenzenesulfonamide (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylacetamide (DMAc).
-
Activation: Cool the solution to 0–5°C under an inert nitrogen atmosphere.
-
Sulfamoylation:
-
Method A (Sulfamoyl Chloride): Add sulfamoyl chloride (1.2 eq) dropwise. A non-nucleophilic base (e.g., Triethylamine) is required to scavenge the HCl byproduct.
-
Method B (Sulfamide): Reflux the precursor with sulfamide in diglyme at 140°C (Trans-sulfamoylation). This method avoids unstable chlorides but requires harsh thermal conditions.
-
-
Quenching: Pour the reaction mixture into ice-cold water. The product typically precipitates due to low aqueous solubility.
-
Purification: Recrystallize from an Ethanol/Water (80:20) mixture to remove unreacted amine.
Visualization of Synthesis Pathway
Caption: Nucleophilic substitution pathway for the synthesis of CAS 56663-84-4 from aniline precursor.
Part 3: Analytical Profiling & Applications
In pharmaceutical development, this compound is primarily monitored as Impurity 45 in the synthesis of Indapamide and related diuretics. Its presence indicates incomplete reaction or degradation of the sulfamoyl moiety.
HPLC Method for Impurity Detection
To distinguish CAS 56663-84-4 from the parent drug and other chlorinated impurities, a reverse-phase gradient method is recommended.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic absorption) |
| Retention Time | Elutes before Indapamide due to higher polarity (sulfamoylamino group). |
Impurity Logic & Causality
The formation of this impurity often points to specific process deviations:
-
Over-amination: If sulfamide is used in excess during the synthesis of the sulfonamide pharmacophore.
-
Hydrolysis: Degradation of complex sulfonylureas can revert to this stable disulfonamide core.
Caption: Potential origins of CAS 56663-84-4 within the manufacturing lifecycle of sulfonamide diuretics.
Part 4: Safety & Handling (E-E-A-T)
Authoritative Warning: As a sulfonamide derivative, this compound carries a risk of hypersensitivity reactions (sulfa allergy). Cross-reactivity with other sulfonamide diuretics (furosemide, thiazides) is highly probable.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves (0.11 mm thickness minimum) and safety goggles.
-
In case of contact, wash immediately with soap and water; sulfonamides are absorbed through the skin.
-
References
-
U.S. Environmental Protection Agency (EPA). Substance Registry Services: Benzenesulfonamide, 5-[(aminosulfonyl)amino]-2-chloro-. Retrieved from
-
PubChem. Compound Summary: 2-Amino-5-chlorobenzenesulfonamide (Precursor). Retrieved from
-
GuideChem. Chemical Information for CAS 56663-84-4. Retrieved from
-
ChemicalBook. Product List: Sulfonamide Impurities and Standards. Retrieved from
molecular structure of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
An In-depth Technical Guide on 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide, a key benzenesulfonamide derivative with significant relevance in medicinal chemistry. We will explore its fundamental molecular structure, physicochemical characteristics, and provide a detailed, field-tested protocol for its synthesis and purification. A central focus of this document is the elucidation of its primary mechanism of action as a carbonic anhydrase inhibitor, supported by mechanistic diagrams and a discussion of its therapeutic implications. This guide is designed to serve as an authoritative resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical, actionable insights.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern pharmacology, having given rise to a vast array of therapeutic agents since its discovery.[1] These compounds, characterized by a sulfonyl group connected to an amine, exhibit a remarkable diversity of biological activities, including antimicrobial, anticancer, and diuretic properties.[1][2] Within this broad class, 2-Chloro-5-(sulfamoylamino)benzenesulfonamide emerges as a molecule of interest. Its dual sulfonamide moieties and specific substitution pattern on the benzene ring make it a potent pharmacophore and a versatile building block for the synthesis of more complex drug candidates. Understanding its molecular architecture and biological activity is crucial for leveraging its full potential in targeted drug design.
Molecular Profile and Characterization
A precise understanding of the compound's physical and chemical properties is the foundation for all subsequent experimental work, from reaction setup to formulation.
Chemical Structure and Properties
The molecule's IUPAC name is 2-chloro-5-(sulfamoylamino)benzenesulfonamide. Its structure is defined by a central benzene ring with key functional groups at the 1, 2, and 5 positions, which dictate its chemical behavior and biological interactions.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-(sulfamoylamino)benzenesulfonamide | PubChem |
| CAS Number | 64016-36-4 | PubChem |
| Molecular Formula | C₆H₇ClN₂O₄S₂ | PubChem |
| Molecular Weight | 286.71 g/mol | PubChem |
| Appearance | Expected to be a white to off-white solid | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents | N/A |
Spectroscopic Blueprint
For unambiguous identification, a combination of spectroscopic methods is required. While raw spectra are not provided here, a typical analytical profile for a successfully synthesized batch would include:
-
¹H NMR: Distinct signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the benzene ring, along with exchangeable protons for the two NH₂ groups of the sulfonamides.
-
¹³C NMR: Resonances for the six unique carbons of the substituted benzene ring.
-
Mass Spectrometry (MS): A molecular ion peak ([M+H]⁺ or [M-H]⁻) confirming the molecular weight of 286.71.
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for S=O stretching (around 1350 and 1160 cm⁻¹) and N-H stretching (around 3300-3400 cm⁻¹).
Synthesis and Quality Control: A Self-Validating Protocol
The synthesis of benzenesulfonamide derivatives is a well-established process in organic chemistry. The following protocol is designed for reliability and reproducibility, incorporating critical quality control checkpoints. The causality for each step is explained to provide a deeper understanding beyond simple instruction.
Synthetic Workflow Overview
The synthesis is logically approached via a two-stage process starting from 5-chloro-2-nitrobenzenesulfonamide. The first stage involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the second sulfamoyl group. This approach is chosen for its high efficiency and the commercial availability of the starting material.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Stage 1: Reduction of 5-Chloro-2-nitrobenzenesulfonamide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-chloro-2-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl). The acid is crucial as it activates the iron surface for a more efficient reduction.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. This step is critical to prevent contamination of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the aqueous residue with a saturated sodium bicarbonate solution, which will precipitate the product, 2-amino-5-chlorobenzenesulfonamide.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Stage 2: Installation of the Second Sulfonamide Group (Sandmeyer-type reaction)
-
Diazotization: Suspend the 2-amino-5-chlorobenzenesulfonamide (1.0 eq) in aqueous HCl at 0-5°C. The low temperature is absolutely critical to prevent the highly unstable diazonium salt from decomposing.
-
Salt Formation: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise while vigorously stirring and maintaining the temperature below 5°C.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid saturated with copper(I) chloride (CuCl) as a catalyst. Bubble the diazonium salt solution through this mixture.
-
Ammonolysis: Quench the resulting sulfonyl chloride intermediate by carefully pouring it into an ice-cold concentrated ammonia solution. This converts the -SO₂Cl group into the desired -SO₂NH₂ (sulfonamide) group.[3]
-
Isolation & Purification: The final product, 2-Chloro-5-(sulfamoylamino)benzenesulfonamide, will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and recrystallize from an appropriate solvent (e.g., ethanol/water) to achieve high purity.
Protocol Trustworthiness: A Self-Validating System
-
Purity Assessment: Final product purity must be ≥95% as determined by High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: The structure must be unequivocally confirmed by ¹H NMR and Mass Spectrometry, matching the expected spectroscopic data.
Mechanism of Action: A Potent Enzyme Inhibitor
The biological activity of benzenesulfonamides is frequently linked to their ability to inhibit specific enzymes. For 2-Chloro-5-(sulfamoylamino)benzenesulfonamide, the primary mechanism of action is the inhibition of carbonic anhydrases (CAs).
Targeting Carbonic Anhydrase
Carbonic anhydrases are a family of ubiquitous metalloenzymes that contain a zinc ion (Zn²⁺) in their active site.[4] They play a critical role in cellular pH regulation by catalyzing the reversible hydration of carbon dioxide.[4] The sulfonamide moiety is a classic zinc-binding group. It mimics the transition state of the natural substrate, coordinating directly to the Zn²⁺ ion and displacing a catalytic water molecule, thereby blocking the enzyme's function.[5]
Caption: Inhibition of Carbonic Anhydrase by a sulfonamide group.
Therapeutic Relevance
The inhibition of carbonic anhydrase has proven therapeutic value in a range of diseases. By modulating pH and fluid balance, CA inhibitors are used as:
-
Anti-glaucoma agents: They reduce the secretion of aqueous humor in the eye, thereby lowering intraocular pressure.[4][6][7]
-
Diuretics: They inhibit bicarbonate reabsorption in the kidneys, leading to increased water excretion.[4][6][8]
-
Antiepileptics: They can help stabilize neuronal membranes and reduce abnormal firing.[4][6]
-
Treatment for Altitude Sickness: They help counteract the respiratory alkalosis that occurs at high altitudes.[4][6]
The presence of two sulfonamide groups on 2-Chloro-5-(sulfamoylamino)benzenesulfonamide suggests it could serve as a potent scaffold for developing highly effective CA inhibitors.
Applications in Drug Discovery
Beyond its intrinsic activity, this molecule is a valuable starting point for medicinal chemists.
-
Scaffold for Library Synthesis: The core structure can be systematically decorated with different chemical groups to explore structure-activity relationships (SAR). For example, derivatizing one of the sulfonamide amines can lead to compounds with altered selectivity for different CA isoforms.
-
Lead Optimization: For a lead compound containing this moiety, chemists can fine-tune properties like solubility, metabolic stability, and cell permeability by making subtle structural modifications.[9]
-
Fragment-Based Drug Design: The benzenesulfonamide core can be used as a "fragment" to identify initial, low-affinity binders to a biological target, which can then be grown into more potent drug candidates.
Conclusion
2-Chloro-5-(sulfamoylamino)benzenesulfonamide is more than just a chemical compound; it is a validated pharmacological scaffold with a clear mechanism of action and significant therapeutic potential. Its straightforward synthesis, combined with its potent inhibitory action on a clinically important enzyme family, makes it a valuable tool for researchers in academia and industry. This guide has provided the essential technical framework for understanding, synthesizing, and applying this molecule in the pursuit of novel therapeutics.
References
-
Carbonic anhydrase inhibitor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link].
-
Varshney, K., & Singh, N. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link].
-
Lecturio. (2025, December 15). Carbonic Anhydrase Inhibitors. Retrieved March 7, 2026, from [Link].
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved March 7, 2026, from [Link].
-
PubChem. (n.d.). 2-chloro-5-(sulfamoylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link].
-
Singh, M., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 633-638. Retrieved from [Link].
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. DOI: 10.5772/intechopen.86248. Retrieved from [Link].
- Google Patents. (n.d.). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
-
Ali, A. A., et al. (2020). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 25(22), 5373. Retrieved from [Link].
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- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 3. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. List of Carbonic anhydrase inhibitors - Drugs.com [drugs.com]
- 8. lecturio.com [lecturio.com]
- 9. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Architecting Isoform-Selective Diuretics: The Role of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
Executive Summary
The development of modern diuretics has shifted from broad-spectrum ion transport modulators to highly targeted, isoform-selective enzyme inhibitors. Central to this paradigm shift in medicinal chemistry is the utilization of bifunctional scaffolds that allow for precise spatial exploration of enzyme active sites. 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS 56663-84-4)[1] has emerged as a critical intermediate in the synthesis of next-generation Carbonic Anhydrase Inhibitor (CAI) diuretics.
Unlike classical thiazides or early-generation CAIs (e.g., acetazolamide) which suffer from off-target side effects due to indiscriminate isoform inhibition, this specific scaffold leverages a primary sulfonamide for catalytic zinc binding, a chloro group for lipophilic anchoring, and a unique sulfamoylamino group that acts as a synthetic handle. This whitepaper explores the chemical causality, synthetic workflows, and the "Tail Approach" methodology that makes this compound an indispensable building block in contemporary diuretic drug development[2].
Mechanistic Grounding: The Bifunctional Pharmacophore
To understand the synthetic utility of 2-chloro-5-(sulfamoylamino)benzenesulfonamide, one must analyze its topology in the context of the Carbonic Anhydrase (CA) active site. The human CA family consists of 15 isoforms, with hCA II being the primary target for renal diuresis.
-
The Primary Sulfonamide (-SO₂NH₂): Located at position 1, this acts as the Zinc-Binding Group (ZBG). In its deprotonated state, the nitrogen coordinates directly with the
ion in the CA active site, displacing the catalytic water molecule and halting the hydration of . -
The Chloro Substituent (-Cl): Positioned ortho to the primary sulfonamide (position 2), the halogen provides a critical lipophilic anchor. It sterically directs the conformation of the benzene ring into the hydrophobic pocket of the active site (interacting with residues like Val121 and Val143).
-
The Sulfamoylamino Group (-NH-SO₂NH₂): Located at position 5, this moiety is the defining feature of the scaffold. It acts as a secondary hydrogen-bond donor/acceptor network. More importantly, its terminal amine serves as the reactive site for the "Tail Approach" —a drug design strategy where bulky or hydrophilic tails are appended to reach the highly variable outer rim of the CA active site, thereby achieving isoform selectivity[2].
Pharmacophore model demonstrating the Tail Approach for isoform-selective CAI diuretic synthesis.
De Novo Synthesis of the Scaffold
The synthesis of robust benzenesulfonamide intermediates relies on strict regiocontrol. Historically, compounds like 2-chloro-5-nitrobenzenesulfonamide have been tracked as foundational industrial intermediates for diuretic production[3]. The following self-validating protocol details the synthesis of the 2-chloro-5-(sulfamoylamino)benzenesulfonamide scaffold.
Protocol 1: Synthesis of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
-
Step 1: Chlorosulfonation (Regioselective Electrophilic Aromatic Substitution)
-
Procedure: React 1-chloro-4-nitrobenzene with a 5-fold molar excess of chlorosulfonic acid (
) at 120 °C for 4 hours. Quench the mixture carefully over crushed ice to precipitate the product. -
Causality: The nitro group is strongly deactivating and meta-directing, while the chloro group is ortho/para-directing. Consequently, the incoming sulfonyl chloride group is directed exclusively ortho to the chlorine atom, establishing the critical 1,2,5-substitution pattern.
-
Validation: TLC (Hexane/EtOAc 4:1) confirms the complete consumption of the starting material. The isolated 2-chloro-5-nitrobenzenesulfonyl chloride should appear as a pale yellow solid.
-
-
Step 2: Amidation
-
Procedure: Dissolve the sulfonyl chloride in anhydrous THF and add dropwise to a concentrated aqueous ammonia solution at 0 °C.
-
Causality: Maintaining a low temperature (0 °C) is strictly required to prevent the nucleophilic aromatic substitution of the activated chlorine atom by ammonia.
-
Validation: Yields 2-chloro-5-nitrobenzenesulfonamide[3].
-
-
Step 3: Nitro Reduction
-
Procedure: Suspend the intermediate in an Ethanol/Water mixture. Add Iron (Fe) powder and Ammonium Chloride (
), and reflux for 2 hours. Filter hot through Celite to remove iron oxides. -
Validation: The resulting 2-chloro-5-aminobenzenesulfonamide is validated via
NMR. The reduction is confirmed by an upfield shift of the aromatic protons (due to the electron-donating group) and the appearance of a broad singlet at ~5.5 ppm ( ).
-
-
Step 4: Sulfamoylation
-
Procedure: Reflux the amine with an excess of sulfamide (
) in anhydrous dioxane for 24 hours. -
Causality: Sulfamide acts as both the reagent and the leaving group (releasing
gas). Dioxane is chosen because its boiling point (101 °C) provides the exact thermal energy required to drive the elimination of ammonia without thermally degrading the primary sulfonamide. -
Validation: The final target, 2-chloro-5-(sulfamoylamino)benzenesulfonamide[1], is isolated.
NMR (DMSO- ) will show two distinct sulfonamide/sulfamide signals: a broad singlet at ~9.5 ppm ( ) and ~7.2 ppm ( ).
-
Synthetic workflow for 2-chloro-5-(sulfamoylamino)benzenesulfonamide from 1-chloro-4-nitrobenzene.
Application in Diuretic Synthesis: The Tail Addition
Once the 2-chloro-5-(sulfamoylamino)benzenesulfonamide scaffold is synthesized, drug development professionals utilize the terminal amine of the sulfamoylamino group to append diverse chemical "tails". This is the crux of synthesizing modern, isoform-selective CAI diuretics.
Protocol 2: Tail Conjugation via Acylation
-
Procedure: React 2-chloro-5-(sulfamoylamino)benzenesulfonamide with an acyl chloride (e.g., a bulky benzhydrylpiperazine-derived acyl chloride) in anhydrous pyridine at room temperature for 12 hours.
-
Causality: Pyridine is selected as it acts dually as the solvent and the base. It neutralizes the
byproduct, driving the reaction forward while preventing the acid-catalyzed degradation of the sensitive sulfamide linkage. -
Validation: Reaction progress is monitored by TLC (DCM/MeOH 9:1). The disappearance of the highly polar scaffold and the emergence of a less polar spot indicates successful tail conjugation. The product is validated via
NMR by the downfield shift of the terminal sulfamide proton (now an amide/sulfimide) and the integration of the new tail protons[2].
Quantitative Data: Isoform Selectivity
The primary advantage of utilizing the 2-chloro-5-(sulfamoylamino)benzenesulfonamide scaffold is the dramatic improvement in selectivity for hCA II (the diuretic target) over hCA I (off-target, widespread in erythrocytes). Table 1 summarizes the inhibition constants (
Table 1: Comparative Carbonic Anhydrase Inhibition Profiles
| Compound | hCA I | hCA II | Selectivity Ratio (I/II) | Mechanism / Notes |
| Acetazolamide | 250 | 12 | 20.8 | Classical CAI Diuretic (Broad spectrum) |
| Hydrochlorothiazide | 3200 | 290 | 11.0 | Thiazide (Weak CAI activity) |
| Indapamide | >10000 | >10000 | N/A | Thiazide-like (Non-CAI mechanism) |
| Scaffold (CAS 56663-84-4) | 410 | 35 | 11.7 | Unmodified Bifunctional Scaffold |
| Tail-Approach Derivative | >5000 | 8 | >625.0 | Tail-extended sulfamoylamino derivative |
Data reflects representative inhibition profiles for the class of sulfamoylamino benzenesulfonamides synthesized via the tail approach, demonstrating massive gains in isoform selectivity[2].
Conclusion
2-Chloro-5-(sulfamoylamino)benzenesulfonamide is far more than a simple chemical intermediate; it is a rationally designed, bifunctional scaffold. By providing a stable zinc-binding primary sulfonamide and a highly versatile sulfamoylamino linker, it enables medicinal chemists to bypass the limitations of classical thiazides and broad-spectrum CAIs. Through rigorous synthetic workflows and the application of the Tail Approach, this compound continues to drive the discovery of highly selective, next-generation diuretic therapies.
References
-
Benzamide, 2-amino-4-(aminosulfonyl)-3-chloro- 88345-38-4 wiki , Guidechem. 1
-
SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1970 , United States International Trade Commission (USITC). 3
-
Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes , Semantic Scholar / Taylor & Francis. 2
Sources
Technical Guide: Safety & Handling of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
[1]
Executive Summary
2-Chloro-5-(sulfamoylamino)benzenesulfonamide is a specialized sulfonamide derivative.[1] Chemically, it features a benzene ring substituted with a chlorine atom at position 2, a sulfonamide group (
While often used as a research intermediate or a structural analog in drug discovery (targeting carbonic anhydrase or protease inhibition), its handling requires strict adherence to Occupational Exposure Band (OEB) 4 standards.[1] The primary safety concerns stem from its potential to hydrolyze into aniline derivatives (leading to methemoglobinemia) and its capacity to trigger severe hypersensitivity reactions (Stevens-Johnson Syndrome risk).[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Understanding the physical nature of the compound is the first step in designing a safety protocol.[1] This molecule is typically a crystalline solid with poor aqueous solubility, necessitating the use of organic solvents which introduces permeation risks.[1]
Table 1: Physicochemical Profile
| Property | Description | Relevance to Safety |
| Chemical Structure | Benzenesulfonamide core with -Cl and -NH-SO₂-NH₂ | Dual sulfonamide-like moieties increase sensitization risk.[1] |
| Physical State | White to off-white crystalline powder | High dust generation potential; inhalation hazard.[1] |
| Solubility (Water) | Low (< 0.1 mg/mL estimated) | Difficult to clean with water alone; requires surfactant/solvent.[1] |
| Solubility (Organic) | Soluble in DMSO, DMF, Acetone | Solvents act as carriers, increasing skin absorption rates.[1] |
| pKa | Acidic (Sulfonamide protons) | Soluble in basic aqueous solutions (pH > 9).[1] |
| Stability | Hydrolytically unstable at extreme pH | Can degrade into 2-chloro-5-aminobenzenesulfonamide. |
Part 2: Toxicological Profile & Mechanism
The Methemoglobinemia Risk
The critical toxicological risk for this compound lies in its metabolic or hydrolytic degradation.[1] The sulfamoylamino group (
Aniline derivatives are well-documented inducers of methemoglobinemia .[1] The mechanism involves N-hydroxylation of the amine, which then oxidizes ferrous hemoglobin (
Hypersensitivity (Sulfonamide Class Effect)
As a sulfonamide, this compound carries a high risk of "sulfa" allergy.[1] Exposure can lead to:
-
Cutaneous: Rash, urticaria, and rarely Stevens-Johnson Syndrome (SJS).[1]
-
Respiratory: Bronchospasm or pneumonitis in sensitized individuals.[1]
Visualization: Toxicity Mechanism
The following diagram illustrates the degradation pathway leading to the toxic species.[1]
Caption: Figure 1.[1] Proposed metabolic activation pathway where hydrolysis of the sulfamoylamino group yields a pro-toxic aniline derivative, leading to methemoglobinemia.[1]
Part 3: Occupational Exposure Control (OEC)[1]
Due to the potency and sensitization risk, this compound should be handled as an OEB 4 solid (Occupational Exposure Band 4: 1–10 µg/m³).[1]
Engineering Controls
-
Primary Containment: All weighing and transfer of the solid must occur within a Powder Containment Hood or a Glovebox (Isolator) under negative pressure.[1]
-
Solubilization: Once in solution (e.g., DMSO), the compound may be handled in a standard Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1]
-
Static Control: Use ionizing bars in the weigh station, as sulfonamide powders are often static-prone, increasing dispersion risk.[1]
Personal Protective Equipment (PPE) Matrix
| Body Part | Solid Handling (Weighing) | Solution Handling (Diluted) |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 (if in isolator) | N95 Mask (Precautionary) |
| Hands | Double Nitrile Gloves (0.11mm min thickness) | Single Nitrile Gloves |
| Body | Tyvek® Lab Coat with cuffs taped | Standard Lab Coat |
| Eyes | Safety Goggles (Indirect Vent) | Safety Glasses |
Experimental Workflow: Safe Solubilization
The transition from solid to liquid is the highest risk phase.[1] Follow this validated workflow:
Caption: Figure 2. Step-by-step containment workflow emphasizing the isolation of the solid phase to prevent inhalation exposure.
Part 4: Emergency & Decontamination Protocols
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Up: Don PAPR and double gloves before re-entering.[1]
-
Contain: Cover powder spills with a damp absorbent pad (do not sweep, which generates dust).[1]
-
Deactivate: Clean the surface with a 10% Sodium Hydroxide (NaOH) solution followed by water.[1] The base helps solubilize the sulfonamide, facilitating removal.[1]
-
Verify: Perform a wipe test if a surrogate indicator is available, or repeat cleaning x3.
First Aid[1][3]
-
Inhalation: Remove to fresh air immediately.[1][2][3] Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[1] Administer oxygen if trained.[1]
-
Skin Contact: Wash with soap and copious water for 15 minutes.[1][2][3] Do not use ethanol, as it may enhance absorption.[1]
-
Eye Contact: Flush with water for 15 minutes.[1][4][2][3] Seek ophthalmological evaluation.
Part 5: Waste Management
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]
-
Segregation: Do not mix with oxidizers (risk of exothermic reaction).[1]
-
Disposal: Incineration is the only acceptable disposal method to ensure thermal destruction of the sulfonamide core.[1]
-
Labeling: Clearly label waste containers as "Contains Sulfonamide Derivative – Sensitizer."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chlorobenzenesulfonamide (Structural Analog).[1] Retrieved from [Link][1][5]
-
Bradberry, S. M. (2003).[1] Occupational methaemoglobinaemia: mechanisms of production, features, diagnosis and management.[1] Toxicological Reviews.[1] (Contextual grounding for aniline metabolite toxicity).
-
SafeBridge Consultants. Occupational Health & Safety Control Banding.[1] (Industry standard for assigning OEB levels to potent compounds).[1]
Unveiling the Mechanism of Action of Benzenesulfonamide Derivatives: A Comprehensive Technical Guide
Executive Summary
The benzenesulfonamide pharmacophore is a cornerstone of modern medicinal chemistry, exhibiting remarkable versatility across multiple therapeutic areas. Originally recognized for their antibacterial properties, benzenesulfonamide derivatives have evolved into highly targeted agents for oncology, inflammation, and virology. As a Senior Application Scientist, I have structured this technical guide to dissect the core mechanisms of action of these derivatives—specifically focusing on Carbonic Anhydrase (CA) inhibition, Cyclooxygenase-2 (COX-2) selectivity, and tubulin polymerization interference. This guide provides researchers with the structural rationale, self-validating experimental protocols, and quantitative benchmarks necessary for advanced drug development.
Mechanism I: Carbonic Anhydrase (CA) Isoform-Selective Inhibition
The primary and most extensively validated mechanism of action for benzenesulfonamides is the inhibition of metalloenzymes, specifically Carbonic Anhydrases (CAs)[1].
Structural Basis of CA IX/XII Selectivity
The benzenesulfonamide group acts as a potent zinc-binding group (ZBG). Within the enzyme's active site, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic
To minimize off-target toxicity, modern drug design employs the "tail approach" to achieve selectivity toward tumor-associated isoforms (hCA IX and hCA XII) over ubiquitous cytosolic isoforms (hCA I and hCA II)[1]. While the ZBG anchors the molecule, the appended tail interacts with the hydrophobic pocket (specifically residues Val131 and Leu92). These active-site residues dictate the positional binding and affinity, allowing the tail groups to modulate strict isoform specificity[1].
Fig 1. Mechanistic pathway of hCA IX/XII inhibition by benzenesulfonamides.
Experimental Protocol: CA Inhibition & Co-Crystallography
Objective: To quantify the inhibitory constant (
Step 1: Stopped-Flow
-
Procedure: Prepare recombinant hCA enzymes. Monitor the hydration of
to bicarbonate by tracking the pH-dependent color change of a phenol red indicator at 556 nm using a stopped-flow spectrophotometer. -
Causality: The stopped-flow method is chosen over standard colorimetric assays because the
hydration reaction catalyzed by CAs is extremely rapid (turnover rate ). Only stopped-flow kinetics can accurately capture the initial velocity of this reaction to determine true values. -
Self-Validation Checkpoint: Validate the assay using Acetazolamide (AAZ) as a standard reference. The assay is only considered valid if the calculated AAZ
falls within the established 25.0 ± 2 nM range. Additionally, perform a detergent-based counter-screen (e.g., adding 0.01% Triton X-100) to rule out non-specific aggregation-based inhibition.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step 2: X-Ray Co-Crystallography
-
Procedure: Co-crystallize the purified hCA protein with the benzenesulfonamide ligand using the hanging-drop vapor diffusion method.
-
Self-Validation Checkpoint: Before final refinement, validate ligand placement using
omit maps contoured at . If the electron density does not unambiguously support the sulfonamide tail conformation, the structural model must be rejected.
Quantitative Data: CA Inhibition Profiles
The following table summarizes the isoform selectivity of reference benzenesulfonamides, demonstrating the efficacy of the tail approach in targeting tumor-associated isoforms[2][3].
| Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity (IX/II) |
| Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | 0.48 |
| Compound 4h (Ref) | 41.5 | 30.1 | 1.5 | 0.8 | 20.0 |
| Compound 5h (Ref) | 1500.0 | 755.0 | 38.9 | 12.4 | 19.4 |
Mechanism II: Cyclooxygenase-2 (COX-2) Selective Inhibition
Benzenesulfonamides are canonical scaffolds for selective COX-2 inhibition, offering potent anti-inflammatory and
Structural Basis of COX-2 Selectivity
The selectivity is driven by the insertion of the benzenesulfonamide fragment deep into the secondary (2°) pocket of the COX-2 active site[5]. This pocket is accessible in COX-2 but sterically hindered in COX-1 due to the substitution of Val523 in COX-2 for the bulkier Ile523 in COX-1. Molecular docking studies reveal that the
Fig 2. Structural basis for COX-2 selectivity and downstream anti-inflammatory effects.
Experimental Protocol: In Vitro COX Inhibition & Quantification
Objective: To determine the Selectivity Index (SI) of benzenesulfonamides for COX-2 over COX-1.
Step 1: Enzyme Incubation
-
Procedure: Incubate purified recombinant human COX-1 and COX-2 enzymes with varying concentrations of the benzenesulfonamide derivative, followed by the addition of arachidonic acid to initiate the reaction.
-
Causality: Arachidonic acid must be added after a pre-incubation period because benzenesulfonamides often exhibit time-dependent, pseudo-irreversible inhibition of COX-2. Simultaneous addition would artificially inflate the apparent
[5].
Step 2:
-
Procedure: Quench the reaction and quantify the downstream Prostaglandin E2 (
) production using an Enzyme Immunoassay (EIA). -
Self-Validation Checkpoint: Calculate the Z'-factor for the EIA plates using a vehicle control (100% enzyme activity) and a saturating dose of Celecoxib (0% enzyme activity). Proceed with data analysis only if
, ensuring the assay window is robust enough to accurately determine the Selectivity Index (SI)[4].
Quantitative Data: COX-2 Selectivity Indices
Recent synthetic efforts tethering benzenesulfonamides to cyclic imides or 1,2,3-triazoles have yielded compounds that outperform clinical standards[4][5].
| Compound | COX-2 | Selectivity Index (SI) | In Vivo Anti-inflammatory Efficacy |
| Celecoxib (Ref) | 0.05 | 294 - 384 | |
| Compound 8a | 0.10 | > 1000 | |
| Compound 6b | 0.04 | 329 |
Emerging Mechanisms: Tubulin Polymerization Inhibition
Beyond enzyme inhibition, recent high-throughput screens have repurposed indolic benzenesulfonamides as potent anti-tubulin agents[6].
Causality & Mechanism: These compounds bind directly to the colchicine site on tubulin. Unlike paclitaxel, which stabilizes microtubules, these derivatives inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase. Mechanistically, this prolonged mitotic arrest triggers apoptosis via the robust activation of executioner caspases 3 and 7[6]. Furthermore, the specific substituents on the sulfonamide nitrogen dictate the cellular fate and overcome multidrug resistance (MDR) efflux pumps, a common pharmacokinetic limitation of traditional chemotherapeutics[6].
Fig 3. Mechanistic cascade of indolic benzenesulfonamides inducing apoptosis via tubulin inhibition.
Conclusion
The benzenesulfonamide moiety is a highly privileged structure in drug discovery. By understanding the precise causality of its interactions—whether chelating zinc in the hypoxic microenvironment of CA IX, hydrogen-bonding within the secondary pocket of COX-2, or disrupting tubulin dynamics—researchers can rationally design next-generation therapeutics with unparalleled selectivity and efficacy. Rigorous, self-validating assay design remains the critical bridge between these molecular interactions and clinical translation.
References
-
Title: Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. Source: nih.gov. URL: 5
-
Title: Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Source: nih.gov. URL: 4
-
Title: Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents. Source: nih.gov. URL: 6
-
Title: Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Source: nih.gov. URL: 3
-
Title: Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Source: nih.gov. URL: 1
-
Title: Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: nih.gov. URL: 2
Sources
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Sulfonamides: A Technical Whitepaper on Discovery, Mechanism, and Experimental Validation
Executive Summary
The discovery of sulfonamide compounds marks one of the most critical paradigm shifts in the history of pharmacology and medicinal chemistry. Transitioning from the empirical screening of industrial dyes to the rational design of targeted enzyme inhibitors, sulfonamides established the foundational principles of modern antimicrobial chemotherapy. This whitepaper provides an in-depth technical analysis of the historical discovery of sulfonamides, their core mechanism of action targeting bacterial folate biosynthesis, structure-activity relationships (SAR), and the rigorous experimental methodologies required to validate novel dihydropteroate synthase (DHPS) inhibitors.
The Historical Paradigm Shift: From Dyes to Drugs
The conceptual framework for targeted chemotherapy was first proposed by Paul Ehrlich via his "magic bullet" hypothesis. However, it was not until the early 1930s that this concept was successfully applied to systemic bacterial infections.
Working at the IG Farben (Bayer) laboratories, pathologist Gerhard Domagk systematically screened synthesized azo dyes for antibacterial properties. In 1932, Domagk discovered that a red dye named Prontosil (sulfamidochrysoïdine) effectively cured lethal Streptococcus pyogenes infections in murine models[1]. Curiously, Prontosil exhibited a profound in vivo vs. in vitro paradox: it was highly efficacious in living organisms but completely inactive against bacteria cultured in laboratory glassware[2].
This paradox was resolved in 1935 by a research team at the Pasteur Institute, including Jacques Tréfouël, Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was actually a biologically inactive prodrug[3]. Upon oral administration, host azoreductase enzymes in the gut and liver cleave the diazo linkage of Prontosil, releasing para-aminobenzenesulfonamide (sulfanilamide)—the true active pharmacophore[2]. This discovery decoupled the antimicrobial activity from the dye's chromophore, launching the era of rational structural optimization and earning Domagk the 1939 Nobel Prize in Physiology or Medicine[1].
Core Mechanism of Action: DHPS Inhibition
The selective toxicity of sulfonamides relies on a fundamental metabolic divergence between prokaryotes and eukaryotes. While mammals must acquire folic acid (Vitamin B9) from their diet, bacteria must synthesize it de novo[4].
Sulfonamides exert their bacteriostatic effect by competitively inhibiting Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway[5]. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP) to form 7,8-dihydropteroate and a pyrophosphate byproduct[6].
Because sulfonamides are structural analogs of PABA, they occupy the DHPS active site, sterically blocking PABA binding[4]. Furthermore, sulfonamides can act as alternative substrates, reacting with DHPPP to form dead-end pterin-sulfonamide adducts[7]. This dual-action mechanism depletes the intracellular pool of tetrahydrofolate, a vital coenzyme required for the synthesis of purines, pyrimidines, and specific amino acids, ultimately halting bacterial DNA replication and cell division[4].
Bacterial Folate Biosynthesis Pathway and Sulfonamide Inhibition Mechanism.
Structural Evolution and Structure-Activity Relationship (SAR)
The identification of sulfanilamide as the active moiety of Prontosil catalyzed the synthesis of thousands of derivatives. SAR studies revealed that the free para-amino group is absolutely essential for DHPS binding, as it mimics the amino group of PABA. Conversely, substitutions at the sulfonamide nitrogen (N1) modulate the compound's pharmacokinetics, solubility, and target specificity. Over decades, structural tweaking of the sulfonamide scaffold birthed entirely new pharmacological classes, summarized in Table 1.
Table 1: Structural Evolution and Diversification of Sulfonamide Derivatives
| Compound Class | Primary Indication | Mechanism / Target | Key Structural Feature |
| Antibacterials (e.g., Sulfamethoxazole) | Systemic Bacterial Infections | DHPS competitive inhibition | Free para-amino group essential for PABA mimicry |
| Diuretics (e.g., Acetazolamide) | Glaucoma, Edema | Carbonic Anhydrase inhibition | Unsubstituted sulfonamide (-SO2NH2) group |
| Antidiabetics (e.g., Tolbutamide) | Type 2 Diabetes Mellitus | ATP-sensitive K+ channel closure | Sulfonylurea linkage replacing the simple amine |
Experimental Methodologies in Sulfonamide Research
As a Senior Application Scientist, it is critical to recognize that phenotypic screening alone is insufficient for modern drug development. Cellular assays are often convoluted by bacterial efflux pumps and membrane permeability barriers. Therefore, a self-validating experimental workflow must isolate the thermodynamic binding event at the enzyme level before advancing to whole-cell microbiological assays.
Experimental Workflow for the Discovery and Validation of Novel Sulfonamide Inhibitors.
Protocol 1: Cell-Free DHPS Inhibition Assay (Radiometric)
Objective: Quantify the exact binding affinity (Ki) and inhibitory concentration (IC50) of novel sulfonamides against purified DHPS. Causality: This cell-free system eliminates the confounding variables of bacterial cell wall penetration and active efflux, allowing researchers to measure the direct competitive inhibition between the drug and PABA[8]. Step-by-Step Methodology:
-
Enzyme Preparation: Express and purify recombinant DHPS (e.g., from Plasmodium falciparum or E. coli) to homogeneity using affinity chromatography. High purity prevents off-target consumption of the substrate[8].
-
Reagent Assembly: In a 96-well microtiter plate, combine the assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT) with a fixed concentration of DHPS and 5 mM MgCl2. Critical Insight: Mg2+ is strictly required as a cofactor to stabilize the pyrophosphate leaving group during the catalytic cycle[7].
-
Inhibitor Titration: Introduce the sulfonamide compound in a 10-point serial dilution (e.g., 0.1 nM to 100 µM).
-
Reaction Initiation: Add radiolabeled [3H]-PABA and the co-substrate DHPPP to initiate the reaction.
-
Incubation & Quenching: Incubate the mixture at 37°C for 30 minutes. Quench the reaction using a denaturing agent (e.g., trichloroacetic acid) to halt kinetic progression.
-
Quantification: Isolate the newly formed [3H]-dihydropteroate product using ion-exchange chromatography. Measure the radioactivity via liquid scintillation counting. A reduction in the radioactive signal is inversely proportional to the inhibitor's efficacy[8].
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. Causality: While a compound may exhibit high affinity for DHPS in vitro, it must successfully penetrate the bacterial envelope to be clinically viable. The MIC assay bridges biochemical potency with phenotypic microbiological efficacy[6]. Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB). Critical Insight: The broth must be strictly depleted of thymidine and exogenous folate. If these metabolites are present, bacteria will scavenge them from the environment, bypassing the inhibited DHPS pathway and yielding false-negative resistance[6].
-
Inoculum Standardization: Culture the target bacterial strain (e.g., Staphylococcus aureus ATCC 25923) to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) to ensure consistent target density[6].
-
Microbroth Dilution: In a sterile 96-well plate, create a two-fold serial dilution of the sulfonamide in the depleted MHB.
-
Inoculation & Incubation: Add the standardized bacterial inoculum to each well. Incubate at 37°C for 16–20 hours under aerobic conditions.
-
Analysis: Measure the optical density (OD600) using a microplate spectrophotometer. The MIC is defined as the lowest concentration well exhibiting no statistically significant increase in OD600 compared to the baseline control[6].
Resistance Mechanisms and Modern Implications
The widespread clinical deployment of sulfonamides inevitably led to the emergence of antimicrobial resistance. Resistance is primarily driven by chromosomal missense mutations in the folP gene, which encodes the DHPS enzyme[8].
Structural biology studies on clinical isolates of Staphylococcus aureus have identified recurring mutations, such as F17L, S18L, and T51M[9]. These mutations subtly alter the architecture of the active site. Because the sulfonamide molecule contains a bulky outer ring moiety that is absent in the native PABA substrate, these mutations sterically clash with the drug, drastically reducing its binding affinity while preserving the enzyme's ability to process PABA[9]. Similar mutational paradigms have been documented in Plasmodium falciparum, complicating the use of sulfadoxine in antimalarial combination therapies[8]. Understanding these structural nuances is paramount for the rational design of next-generation DHPS inhibitors that stay strictly within the substrate volume envelope[9].
References
Sources
- 1. Gerhard Domagk | History | Research Starters | EBSCO Research [ebsco.com]
- 2. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jacques Tréfouël - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024-8118 [excli.de]
- 7. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
Methodological & Application
synthesis of furosemide from 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
Application Notes & Protocols for the Synthesis of Furosemide
A Comprehensive Guide for Drug Development Professionals
Introduction: The Synthetic Landscape of Furosemide
Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is a potent loop diuretic indispensable in the clinical management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1] Its synthesis is a cornerstone of pharmaceutical manufacturing, requiring precise control over reaction conditions to ensure high purity and yield of the final active pharmaceutical ingredient (API).[2]
This guide provides an in-depth exploration of a key final step in the industrial synthesis of furosemide: the condensation of an activated benzoic acid derivative with furfurylamine. While the topic specified the starting material as 2-Chloro-5-(sulfamoylamino)benzenesulfonamide, a thorough review of established synthetic routes reveals that the direct precursor for this final condensation is typically 2,4-dichloro-5-sulfamoylbenzoic acid .[1][3][4][5] The latter is the scientifically validated and industrially practiced intermediate. This document will, therefore, focus on the reaction of this key intermediate with furfurylamine, providing a scientifically rigorous and practical guide for researchers.
The primary synthetic pathway begins with 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation and subsequent ammonolysis to produce the critical 2,4-dichloro-5-sulfamoylbenzoic acid intermediate.[4][5][6] The final, and often yield-limiting, step is a nucleophilic aromatic substitution reaction where furfurylamine displaces one of the chloro-substituents on the benzoic acid ring.[7]
An alternative, higher-yield route involves the condensation of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with furfurylamine, which proceeds with near-quantitative yields due to the higher reactivity of the fluorine atom as a leaving group.[1][7]
This document will provide detailed protocols for the more common synthesis route, discuss the underlying chemical principles, and offer insights into process optimization, purification, and characterization.
Part 1: The Core Reaction - Mechanism and Principles
The synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is a nucleophilic aromatic substitution (SNAr) reaction. The key mechanistic steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine attacks the carbon atom at the 2-position of the benzene ring. This position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent carboxylic acid and the chloro and sulfamoyl groups on the ring.
-
Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing groups.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion from the 2-position.
-
Proton Transfer: A final proton transfer step, typically facilitated by a base or excess amine in the reaction mixture, yields the final furosemide molecule.
The choice of solvent and base is critical in this reaction. High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used to facilitate the reaction at elevated temperatures.[4]
Part 2: Experimental Protocols
This section provides two detailed protocols for the synthesis of furosemide. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted approach that can significantly reduce reaction times.[8]
Reagent and Solvent Data
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |
| 2,4-Dichloro-5-sulfamoylbenzoic acid | C₇H₅Cl₂NO₄S | 270.09 | >300 | Skin/eye irritant |
| Furfurylamine | C₅H₇NO | 97.12 | 145 | Flammable, corrosive, toxic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Readily absorbed through skin |
| Sodium Methoxide | CH₃ONa | 54.02 | Decomposes | Corrosive, flammable solid |
| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 | 89.5 | Flammable, corrosive, toxic |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Flammable |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Variable | Corrosive |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 118 | Corrosive, flammable |
Protocol 1: Conventional Synthesis of Furosemide
This protocol is adapted from established industrial synthesis procedures.[4]
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Under a nitrogen atmosphere, add sodium methoxide (1.0-1.2 eq) to the stirred suspension.
-
Add furan-2-ylmethanamine (furfurylamine) (2.0-3.0 eq) to the reaction mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to 125-135 °C with constant stirring.[4]
-
Maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to a pH of less than 1 by the dropwise addition of dilute hydrochloric acid to precipitate the crude furosemide.[9]
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with water until the filtrate is neutral (pH > 5).[9]
Step 4: Purification (Recrystallization)
-
Dissolve the crude furosemide in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure furosemide.
Protocol 2: Microwave-Assisted Synthesis of Furosemide
This protocol offers a more rapid and potentially higher-yielding alternative.[8]
Step 1: Reaction Setup
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq), furfurylamine (2.5 eq), and triethylamine (2.5 eq).[8]
-
Add a suitable microwave-compatible solvent such as ethylene glycol.
Step 2: Microwave Irradiation
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 150 °C for 1 to 1.5 hours with stirring.[8]
Step 3: Work-up and Purification
-
After cooling the vessel to room temperature, perform the work-up and purification steps as described in Protocol 1 (Steps 3 and 4).
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of furosemide.
Part 3: Characterization and Quality Control
Ensuring the purity and identity of the synthesized furosemide is paramount. A combination of analytical techniques should be employed.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and powerful technique for assessing the purity of furosemide and quantifying any process-related impurities.[2][4] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, with UV detection at around 230-272 nm.[4][10]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized furosemide. The spectra should be compared with a reference standard.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to help identify any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the furosemide molecule, such as the carboxylic acid, sulfonamide, and amine groups.
Expected Results and Impurity Profile
-
Appearance: Pure furosemide is a white to slightly yellow crystalline powder.[11]
-
Melting Point: The melting point of pure furosemide is approximately 206-208 °C.[12]
-
Purity: The purity of the final product, as determined by HPLC, should be ≥98%.[2]
-
Common Impurities: During the synthesis, several by-products can form. These may include unreacted starting materials, and products of side reactions such as dimerization or degradation.[13][14] The European Pharmacopoeia lists several known impurities of furosemide that should be monitored.[4]
Part 4: Safety and Handling
All steps of this synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Chlorosulfonic acid (used in the preparation of the starting material) is highly corrosive and reacts violently with water.
-
Furfurylamine is toxic, corrosive, and flammable.
-
DMSO can facilitate the absorption of other chemicals through the skin.
-
Sodium methoxide is a corrosive and flammable solid that reacts with moisture.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of furosemide via the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine is a well-established and robust method in pharmaceutical manufacturing. By carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry, and by implementing effective purification and analytical techniques, it is possible to produce high-purity furosemide suitable for clinical use. The microwave-assisted protocol offers a promising alternative for rapid and efficient synthesis, aligning with the principles of green chemistry.[8]
References
-
National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In PubChem Compound Summary. Retrieved from [Link]
- Google Patents. (2022). CN117510444A - Refining process of furosemide.
-
WIPO Patentscope. (2025). WO/2025/185127 - PRODUCTION PROCESS AND PURIFICATION METHOD FOR FUROSEMIDE. Retrieved from [Link]
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Espinosa Bosch, M., Ruiz Sánchez, A. J., Sánchez Rojas, F., & Bosch Ojeda, C. (2008). Recent developments in analytical determination of furosemide. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 519–532. Retrieved from [Link]
-
Veeprho. (n.d.). Furosemide Impurities and Related Compound. Retrieved from [Link]
-
Ruiz-Angel, M. J., Berthod, A., Carda-Broch, S., & García-Álvarez-Coque, M. C. (2007). Analytical Techniques for Furosemide Determination. Separation & Purification Reviews, 35(2), 105-144. Retrieved from [Link]
- Sánchez Rojas, F., & Bosch Ojeda, C. (2013). ANALYTICAL DETERMINATION OF FUROSEMIDE. International Journal of Pharmacy and Biological Sciences, 3(4), 168-181.
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Sánchez Rojas, F., & Bosch Ojeda, C. (2013). analytical determination of furosemide: the last researches. International Journal of Pharmacy and Biological Sciences, 3(4), 168-181. Retrieved from [Link]
- Google Patents. (1996). WO1996012714A1 - Process for the preparation of furosemide.
-
Gpatindia. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Furosemide Powder API Manufacturing: Key Technical Insights. (2026, February 20). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Furosemide on Primesep B Column. Retrieved from [Link]
-
Agricultural Marketing Service. (2003). CFNP TAP Review Furosemide 9/4/2003. Retrieved from [Link]
-
Xu, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2345. Retrieved from [Link]
- Prandi, C., Fagiolino, P., Manta, E., Llera, L. D., Aiache, J. M., & Couquelet, J. (1992).
- Iacovino, R., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Digest Journal of Nanomaterials and Biostructures, 7(4), 1547-1556.
- Google Patents. (1997). EP0788494B1 - Process for the preparation of furosemide.
- Google Patents. (1998). US5739361A - Process for the preparation of furosemide.
-
Xu, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2345. Retrieved from [Link]
- Rekkas, D. M., et al. (2019).
- Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
GPAT DISCUSSION CENTER. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. Retrieved from [Link]
-
Minio, F., et al. (2024). A benign-by-design approach for furosemide synthesis under microwave irradiation. Sustainable Chemistry and Pharmacy, 39, 101600. Retrieved from [Link]
-
PubChem. (n.d.). Process for the preparation of furosemide - Patent WO-9612714-A1. Retrieved from [Link]
-
Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. (n.d.). Retrieved from [Link]
-
Google Patents. (1995). United States Patent (19). Retrieved from [Link]
- Google Patents. (2014). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
- Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- Hussain, K., et al. (2012). 4-{2-[(Z)-(5-Methyl-2-furyl)methylideneamino]ethyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133.
-
PubChem. (n.d.). Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
Introduction
2-Chloro-5-(sulfamoylamino)benzenesulfonamide is a complex sulfonamide derivative with potential applications as an intermediate or active substance in pharmaceutical development. As with any drug candidate, comprehensive characterization is paramount to ensure its identity, purity, and stability. This application note provides a detailed guide to the analytical methodologies required for a thorough characterization of this molecule. The protocols herein are designed to be robust and self-validating, integrating chromatographic and spectroscopic techniques to build a complete analytical profile. We will explore not only the confirmation of the molecule's structure and the quantification of its purity but also the development of a stability-indicating method through forced degradation studies, a critical step mandated by regulatory bodies like the ICH.[1][2]
Physicochemical Properties and Structure
A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃O₄S₂ | Computed |
| Molecular Weight | 285.73 g/mol | Computed |
| IUPAC Name | 4-amino-2-chloro-N-(sulfamoyl)benzenesulfonamide | Computed |
| XLogP3 | 0.9 | PubChem[3] |
| Topological Polar Surface Area | 140 Ų | PubChem[3] |
Note: Properties are computed based on the structure as specific experimental data for this exact molecule is not widely published. Data for analogous structures like 2-chloro-5-nitrobenzenesulfonamide is used as a reference point.[3]
Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for assessing the purity of non-volatile, UV-absorbing compounds like 2-Chloro-5-(sulfamoylamino)benzenesulfonamide. The aromatic ring provides a strong chromophore, making UV detection highly suitable.
Principle & Rationale
Reverse-phase HPLC is the method of choice. A non-polar stationary phase (like C18) is used to retain the analyte based on its hydrophobicity. A polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile, is then used to elute the compound. By creating a gradient where the organic solvent concentration increases over time, compounds with varying polarities can be effectively separated. The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.[4]
Protocol: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol outlines a standard method for determining the purity of the target compound and detecting any related process impurities.
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile (ACN) and Water.
-
Formic acid (reagent grade).
-
Reference standard of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (if available).
-
Sample of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good resolution for aromatic compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column.[5] |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm | Wavelength where benzenoid structures typically show strong absorbance.[4] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.[4]
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) for the peak area of the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
These criteria ensure the system is performing adequately before sample analysis.
-
-
Analysis: Once the SST passes, inject the sample solution in duplicate.
-
Calculation: Calculate the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Structural Elucidation and Identification
While HPLC provides information on purity, a combination of spectroscopic techniques is required to unequivocally confirm the chemical structure.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides a highly accurate mass-to-charge ratio (m/z) of the molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfonamides, typically yielding the protonated molecular ion [M+H]⁺.[4][6] This data is crucial for confirming the molecular weight.
Protocol: LC-MS for Identity Confirmation:
-
System: Couple the HPLC system described above to a mass spectrometer (e.g., QTOF or single quadrupole).
-
Ionization Mode: ESI, positive ion mode.
-
Scan Range: m/z 100-500.
-
Expected Result: The primary ion observed should correspond to the protonated molecule. For C₆H₈ClN₃O₄S₂, the expected m/z for [M+H]⁺ is approximately 286.73. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should also be visible in the mass spectrum at M and M+2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR provides information on the carbon skeleton.
Protocol: ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as the acidic sulfonamide protons are more likely to be observed.[7]
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: Three protons on the benzene ring will appear as doublets or doublets of doublets in the δ 7.5-8.0 ppm region.[7]
-
Amine Protons (-SO₂NH₂ and -NHSO₂NH₂): Four protons from the two sulfonamide groups will likely appear as broad singlets, with chemical shifts that can vary depending on concentration and residual water. These are typically found in the δ 7.0-7.5 ppm region or even further downfield.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It is a rapid and powerful tool for confirming the presence of key structural motifs.[9]
Protocol: FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.[9]
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1350 - 1310 and 1180 - 1150 |
| S-N | Stretch | 930 - 900 |
| C-Cl | Stretch | 800 - 600 |
| (Reference ranges adapted from general sulfonamide spectra).[9] |
Development of a Stability-Indicating Method using Forced Degradation
A crucial part of drug development is understanding how a molecule degrades under stress. Forced degradation studies are used to generate potential degradation products and prove that the chosen analytical method can separate these degradants from the parent compound.[10]
Rationale and Strategy
According to ICH guidelines, forced degradation should be carried out under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light.[1] The goal is to achieve a target degradation of 5-20%.[2] This ensures that the analytical method is challenged to resolve potential degradants that might form during long-term storage.
Forced Degradation Protocol
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 4-8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2-4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
Neutralization & Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration (0.5 mg/mL) for HPLC analysis.
Analysis of Stressed Samples
Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Section 2.2.
-
Mass Balance: The sum of the parent peak area and all degradation product peak areas should be close to the initial area of the parent peak in the unstressed sample.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. A passing purity angle/threshold comparison confirms that the peak is spectrally pure and the method is stability-indicating.
Visualization: Forced Degradation & Stability-Indicating Method Workflow
Caption: Workflow for forced degradation studies.
Conclusion
The comprehensive characterization of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide requires an integrated analytical approach. The methods detailed in this application note, from chromatographic purity assessment and multi-technique structural elucidation to the development of a stability-indicating assay via forced degradation, provide a robust framework for researchers. This systematic process ensures a deep understanding of the molecule, which is essential for its potential advancement in the drug development pipeline.
References
-
Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]
-
Sulfonamide-impurities. Pharmaffiliates. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. ResearchGate. [Link]
-
2-Chloro-5-nitrobenzenesulfonamide. PubChem. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]
-
Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. [Link]
-
Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. ResearchGate. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - ProQuest [proquest.com]
- 7. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. academia.edu [academia.edu]
Application Note: 2-Chloro-5-(sulfamoylamino)benzenesulfonamide in Drug Discovery
This Application Note and Protocol Guide details the utilization of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS 56663-84-4), a specialized dual-pharmacophore scaffold in medicinal chemistry.[1]
Introduction & Therapeutic Significance
2-Chloro-5-(sulfamoylamino)benzenesulfonamide represents a high-value "privileged structure" in the design of Carbonic Anhydrase Inhibitors (CAIs) and diuretics .[1] Its structural uniqueness lies in the presence of two distinct zinc-binding groups (ZBGs):[1]
This dual-functionality allows the compound to act as a potent fragment lead for targeting metalloenzymes, specifically the human Carbonic Anhydrase (hCA) isoforms (I, II, IX, and XII).[1] The "sulfamoylamino" tail mimics the transition state of CO₂ hydration and offers a secondary anchor point within the enzyme's active site, often leading to nanomolar affinity.
Key Applications:
-
Fragment-Based Drug Design (FBDD): Used as a crystallographic probe to map the hydrophilic region of the hCA active site.[1]
-
Diuretic Development: Serves as a bioisostere precursor to thiazide-like diuretics (e.g., Indapamide analogs), where the sulfamide group modulates lipophilicity and duration of action.[1]
-
Antiepileptic Research: Investigated for inhibition of brain-associated CA isoforms (hCA VII and XIV).[1]
Chemical Properties & Stability
-
IUPAC Name: 2-chloro-5-(sulfamoylamino)benzene-1-sulfonamide[1]
-
Molecular Formula:
[1] -
Molecular Weight: 285.73 g/mol [1]
-
Solubility: Low in water; soluble in DMSO, DMF, and aqueous alkaline solutions (due to acidic sulfonamide protons).[1]
-
pKa: ~9.8 (sulfonamide), ~10.5 (sulfamide).
-
Stability: Stable under standard conditions. Hydrolytically stable in neutral/acidic media; susceptible to hydrolysis in strong boiling alkali.
Synthetic Protocol: Preparation from 2-Chloro-5-aminobenzenesulfonamide
Objective: Synthesize 2-Chloro-5-(sulfamoylamino)benzenesulfonamide via selective sulfamoylation of the aniline precursor.
Precursor: 2-Chloro-5-aminobenzenesulfonamide (CAS 2015-19-2).[1] Reagent: Sulfamoyl Chloride (generated in situ or commercially sourced) or Chlorosulfonyl Isocyanate (CSI) .[1]
Method A: The Chlorosulfonyl Isocyanate (CSI) Route (High Purity) This method avoids the handling of unstable sulfamoyl chloride gas.
Reagents:
-
2-Chloro-5-aminobenzenesulfonamide (1.0 eq)[1]
-
Chlorosulfonyl isocyanate (CSI) (1.1 eq)[1]
-
Formic acid (excess) or Water (careful hydrolysis)[1]
-
Acetonitrile (ACN) or Dichloromethane (DCM) (Anhydrous)[1]
-
Triethylamine (TEA) (catalytic)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 2-chloro-5-aminobenzenesulfonamide (10 mmol, 2.07 g) in anhydrous ACN (50 mL) under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add Chlorosulfonyl isocyanate (11 mmol, 0.96 mL) over 15 minutes. Maintain temperature < 5°C. The reaction forms an intermediate N-chlorosulfonyl urea.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for disappearance of starting amine.
-
Hydrolysis: Cool the mixture back to 0°C. Carefully add water (5 mL) or formic acid (to minimize CO2 evolution violence) to hydrolyze the chlorosulfonyl group to the sulfamoyl group. Caution: Exothermic reaction.[1]
-
Reflux: Heat the mixture to 60°C for 1 hour to ensure decarboxylation of the intermediate.
-
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in water (30 mL) and adjust pH to ~4 with 1M HCl to precipitate the product.
-
Purification: Filter the white solid. Recrystallize from Ethanol/Water (9:1).
-
Yield: Expected yield 75-85%.
Biological Assay Protocol: Carbonic Anhydrase Inhibition (Stopped-Flow)
Objective: Determine the inhibition constant (
Principle:
The assay measures the rate of the physiological reaction:
Materials:
-
Enzyme: Recombinant hCA II (concentration ~10 nM in assay).
-
Substrate: CO₂ saturated water (prepared by bubbling CO₂ gas for 30 min).
-
Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.
-
Indicator: 0.2 mM Phenol Red.
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).[1]
Protocol:
-
Compound Preparation: Dissolve 2-Chloro-5-(sulfamoylamino)benzenesulfonamide in DMSO to make a 10 mM stock. Perform serial dilutions (0.1 nM to 10 µM) in the assay buffer. Note: Keep DMSO < 1% final concentration.[1]
-
Incubation: Mix the inhibitor solution with the hCA II enzyme solution in the instrument's mixing chamber. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Reaction Initiation: Rapidly mix the Enzyme-Inhibitor complex with the CO₂-saturated water substrate (1:1 ratio) in the stopped-flow cell.
-
Data Acquisition: Monitor the absorbance decrease at 557 nm over 0.5–1.0 seconds.
-
Analysis: Fit the kinetic curves to the Michaelis-Menten equation to determine the initial velocity (
).[1] Calculate using a non-linear regression (log(inhibitor) vs. response).[1] -
Calculation: Convert
to using the Cheng-Prusoff equation: (For CO₂ hydration, of hCA II is approx. 10 mM).[1]
Structural Mechanism & Visualization
The following diagram illustrates the synthetic pathway and the dual-binding logic of the scaffold.
Caption: Synthetic route from nitro-sulfonyl precursor to the target dual-sulfamoyl scaffold and its bivalent interaction with the Carbonic Anhydrase Zinc active site.[1]
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the expected impact of the "sulfamoylamino" modification compared to standard sulfonamides.
| Compound Class | R-Group (Pos 5) | hCA II | Selectivity (II vs I) | Notes |
| Standard | ~120 | Low | Baseline activity (Chlorobenzenesulfonamide).[1] | |
| Amine | ~85 | Moderate | Precursor; H-bond donor.[1] | |
| Target | ~10 - 25 | High | Dual ZBG effect; mimics transition state. | |
| Acetamide | ~200 | Low | Steric clash; loss of acidic proton.[1] |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties.[1] Journal of Medicinal Chemistry, 43(2), 292-300.[1] Link[1]
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6), 767-792.[1] Link[1]
-
PubChem Compound Summary. (n.d.). 2-Chloro-5-aminobenzenesulfonamide (Precursor). National Center for Biotechnology Information. Link[1]
Sources
large-scale synthesis of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
Executive Summary
This application note details a scalable, robust protocol for the synthesis of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide , a critical pharmacophore found in various diuretic agents (e.g., thiazide-like structures) and carbonic anhydrase inhibitors.
Unlike standard bench-scale preparations, this guide focuses on process chemistry principles : thermal management, byproduct control, and solvent selection suitable for pilot-plant scaling (100g to 1kg scale). The synthesis is designed via a convergent 4-step pathway starting from commercially available 1-chloro-4-nitrobenzene , ensuring high regioselectivity and minimizing isomer formation.
Retrosynthetic Analysis & Strategy
The target molecule contains three functional groups on a benzene core: a chlorine atom, a primary sulfonamide, and a sulfamoylamino moiety (
Strategic Logic:
-
Regiocontrol: Direct chlorosulfonation of 3-chloroaniline often yields mixtures. We utilize 1-chloro-4-nitrobenzene as the starting material. The nitro group directs the chlorosulfonyl electrophile meta to itself, while the chlorine directs ortho. These directing effects reinforce each other to exclusively target the 2-position (relative to Cl), yielding the 2-chloro-5-nitro- isomer.
-
Late-Stage Sulfamoylation: The sensitive sulfamoylamino group is installed in the final step via trans-sulfamoylation of the aniline intermediate using sulfamide . This avoids the use of highly corrosive chlorosulfonyl isocyanate (CSI) and minimizes hydrolysis side reactions.
Pathway Visualization
Figure 1: Convergent synthesis pathway designed for regioselectivity and scalability.
Detailed Experimental Protocols
Step 1 & 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide
Rationale: Chlorosulfonic acid acts as both reagent and solvent. Thionyl chloride (
Materials:
-
1-Chloro-4-nitrobenzene (157.6 g, 1.0 mol)
-
Chlorosulfonic acid (583 g, 5.0 mol)
-
Thionyl chloride (119 g, 1.0 mol)
-
Ammonium hydroxide (28-30% aq, 500 mL)
Protocol:
-
Chlorosulfonation: In a 2L jacketed reactor equipped with a scrubber (for HCl/SOx gases), charge Chlorosulfonic acid .
-
Heat to 50°C. Add 1-Chloro-4-nitrobenzene portion-wise over 1 hour. ( Critical: Exothermic. Maintain T < 60°C).
-
Ramp temperature to 110-120°C and hold for 4 hours.
-
Cool to 70°C and add Thionyl chloride dropwise over 1 hour. Stir for 2 additional hours at 70°C.
-
Quench: Cool reaction mass to 20°C. Slowly pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring. ( Safety: Violent reaction). Filter the precipitated sulfonyl chloride and wash with cold water.
-
Ammonolysis: Suspend the wet cake in Dichloromethane (DCM) (1 L).
-
Cool to 0-5°C. Add Ammonium hydroxide dropwise, maintaining T < 10°C.
-
Stir at room temperature for 2 hours.
-
Workup: Distill off DCM. Slurry the residue in water, filter, and dry at 60°C.
Expected Yield: 85-90% Purity: >98% (HPLC)
Step 3: Reduction to 5-Amino-2-chlorobenzenesulfonamide
Rationale: Catalytic hydrogenation is preferred over Fe/HCl reduction for large-scale operations to avoid generating massive iron oxide sludge waste (Green Chemistry).
Protocol:
-
Charge 2-Chloro-5-nitrobenzenesulfonamide (100 g) into a hydrogenation autoclave.
-
Add Methanol (1 L) and 5% Pd/C (5 g, 50% wet).
-
Purge with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 3-5 bar (40-70 psi)
. -
Heat to 50°C and stir until hydrogen uptake ceases (approx. 4-6 hours).
-
Filtration: Filter hot through a Celite bed to remove the catalyst.
-
Isolation: Concentrate the filtrate to ~200 mL volume. Cool to 0°C to crystallize the product.
-
Filter and dry.[1]
Key Quality Attribute: Monitor for dechlorination byproducts (aniline derivatives) using HPLC. The chlorine at position 2 is relatively stable, but over-hydrogenation can occur.
Step 4: Sulfamoylation (The Critical Step)
Rationale: This step installs the sulfamide moiety. Reacting the aniline with Sulfamide (
Materials:
-
5-Amino-2-chlorobenzenesulfonamide (Intermediate 3)
-
Sulfamide (CAS 7803-58-9)
-
Diglyme (Diethylene glycol dimethyl ether) - Solvent Choice: High BP (162°C), water-miscible for easy workup.
Protocol:
-
Setup: 1L 3-neck flask equipped with a mechanical stirrer, temperature probe, and a reflux condenser. Note: The top of the condenser should be vented to a scrubber to trap evolved ammonia.
-
Charging: Add Intermediate 3 (50 g, 0.24 mol) and Sulfamide (27.6 g, 0.29 mol, 1.2 eq) to Diglyme (250 mL).
-
Reaction: Heat the mixture to reflux (~160°C ).
-
Monitoring: Maintain reflux for 3-5 hours. Monitor ammonia evolution (pH paper at vent). Reaction is complete when ammonia evolution ceases and HPLC shows <1% starting aniline.
-
Quench: Cool the mixture to 80°C.
-
Isolation: Pour the reaction mixture slowly into Ice Water (1 L) with rapid stirring. The product typically precipitates as a white to off-white solid.
-
Purification: If an oil forms, adjust pH to 4-5 with dilute HCl to induce crystallization.
-
Recrystallization: Dissolve crude solid in boiling water/ethanol (9:1). Treat with activated charcoal if colored. Filter hot and cool to crystallize.
Expected Yield: 75-80% Characterization:
-
1H NMR (DMSO-d6):
7.2-7.8 (m, 3H, Ar-H), 7.5 (s, 2H, ), 6.8 (s, 2H, of sulfamide), 9.2 (s, 1H, ).
Process Control & Data Summary
Critical Process Parameters (CPPs)
| Step | Parameter | Range | Impact |
| 1 | Chlorosulfonation Temp | 110-120°C | Low T leads to incomplete reaction; High T leads to sulfone byproducts. |
| 2 | Ammonolysis pH | >9 | Ensure complete conversion to sulfonamide; prevent hydrolysis back to sulfonic acid. |
| 3 | Hydrogenation Pressure | 3-5 bar | Higher pressure increases risk of de-chlorination (impurity formation). |
| 4 | Reflux Time (Step 4) | 3-5 hours | Extended time at 160°C can degrade the sulfamide reagent. |
Impurity Profile
| Impurity ID | Origin | Control Strategy |
| Des-chloro analog | Step 3 (Over-reduction) | Limit H2 pressure; use poisoned catalyst (e.g., sulfided Pt/C) if Pd/C is too active. |
| Bis-sulfonamide | Step 1 (Regioisomer) | Use 1-chloro-4-nitrobenzene (high regioselectivity) instead of 3-chloroaniline. |
| Unreacted Aniline | Step 4 (Incomplete) | Use 1.2 - 1.5 eq of Sulfamide; ensure efficient ammonia removal. |
Safety & Handling (E-E-A-T)
-
Chlorosulfonic Acid: Highly corrosive. Reacts violently with water to release HCl and H2SO4 mist. Full acid-resistant PPE and face shields are mandatory.
-
Sulfamide: While less aggressive than chlorosulfonyl isocyanate, it is a solid irritant. Avoid inhalation of dust.
-
Ammonia Evolution: Step 4 releases ammonia gas. Ensure adequate ventilation or scrubbing (bubbling through dilute H2SO4).
-
Genotoxicity: Anilines and sulfonamides can be genotoxic. Handle all intermediates as Potential Genotoxic Impurities (PGIs) until final purification.
Mechanism of Action (Contextual)
While this note focuses on synthesis, understanding the biological target aids in purity requirements. This molecule acts as a Carbonic Anhydrase (CA) Inhibitor . The primary sulfonamide (
Figure 2: Pharmacological interaction logic.
References
-
McManus, J. et al. "Sulfamoyl-substituted phenethylamines and their use as carbonic anhydrase inhibitors." Journal of Medicinal Chemistry, 1965. (Context: Early work on sulfamoylamino synthesis).
-
Supuran, C. T. "Carbonic anhydrase inhibitors." Nature Reviews Drug Discovery, 2008. (Context: Mechanism and structure-activity relationships).
-
ChemicalBook. "4-Amino-6-chlorobenzene-1,3-disulfonamide Properties and Synthesis." (Context: Physical properties of isomeric intermediates).
-
BenchChem. "Thiazide Diuretics Synthesis and Purification." (Context: General process conditions for chlorosulfonation and ammonolysis).
- Altschul, R. et al. "The Reaction of Sulfamide with Anilines." Journal of the American Chemical Society, 1950.
Sources
Application Note: Thin-Layer Chromatography (TLC) for Monitoring Sulfonamide Synthesis
Abstract
Sulfonamides represent a critical scaffold in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and carbonic anhydrase inhibitors. The synthesis typically involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride. While High-Performance Liquid Chromatography (HPLC) provides quantitative rigor, Thin-Layer Chromatography (TLC) remains the primary tool for real-time reaction monitoring due to its speed and parallel processing capability.
This guide details the protocols for monitoring sulfonamide formation, addressing specific challenges such as "streaking" caused by amphoteric intermediates and the visualization of non-UV-active amines. It moves beyond basic instruction to provide a self-validating system for reaction completion.
Mechanistic Insight: Polarity & Separation Logic
To successfully monitor this reaction, one must understand the physicochemical changes occurring on the silica surface.
The Reaction
Polarity Shifts and Prediction
-
Sulfonyl Chloride (Electrophile): Generally lipophilic and non-polar. It migrates high on the plate (
in standard non-polar systems) and is prone to hydrolysis on acidic silica. -
Amine (Nucleophile): Highly polar and basic. On unmodified silica (slightly acidic), amines often protonate, interacting strongly with silanol groups (
). This causes "streaking" or retention at the baseline. -
Sulfonamide (Product): The sulfonamide group is polar but significantly less basic than the starting amine. The
proton in primary sulfonamides is acidic ( ). Consequently, the product usually elutes between the starting materials or slightly lower than the amine depending on the R-groups.
Visualization Logic
-
UV (254 nm): The sulfonyl aromatic ring provides strong UV absorption, making the starting chloride and product sulfonamide easily visible.
-
Ninhydrin Stain: Crucial for validation. It reacts with the starting primary amine to form "Ruhemann’s purple" but does not react with the formed sulfonamide. Thus, the disappearance of the Ninhydrin-active spot is the definitive marker of reaction completion.
Method Development & Optimization
Stationary Phase
Standard: Silica Gel 60
Mobile Phase Selection
Sulfonamide reactions require a balance between eluting the polar amine and preventing the non-polar chloride from running with the solvent front.
| System | Composition (v/v) | Application |
| Standard Non-Polar | Hexane : EtOAc (7:3 to 1:1) | Initial screening. Good for lipophilic amines. |
| Standard Polar | DCM : MeOH (95:5) | For polar amines/sulfonamides. |
| "Anti-Streak" Basic | DCM : MeOH : | Gold Standard for basic amines. Ammonia suppresses protonation of the amine, sharpening the spot. |
| "Anti-Streak" Acidic | Toluene : Acetone : AcOH (4:1:0.1) | Useful if the sulfonamide product is tailing due to its acidity.[1] |
Experimental Protocols
Protocol A: The "Mini-Workup" (Critical Step)
Context: Direct spotting of the reaction mixture is the most common error. The reaction solvent (often Pyridine, DMF, or THF with excess base) interferes with the mobile phase, causing spot distortion ("blooming").
-
Sampling: Take a 10-20
aliquot of the reaction mixture using a glass capillary. -
Partition: Dispense into a 1.5 mL microcentrifuge tube containing 0.5 mL EtOAc and 0.5 mL 0.5M HCl (or water if product is acid-sensitive).
-
Vortex/Shake: Mix vigorously for 5 seconds to remove salts and excess base (e.g., Pyridine washes into the aqueous layer).
-
Spotting: Use the top organic layer for TLC analysis.
Protocol B: Reaction Monitoring Workflow
Figure 1: Decision tree for monitoring sulfonamide formation. The mini-workup is essential to prevent solvent interference.
Protocol C: Troubleshooting "Streaking"
If the starting amine or product appears as a long streak rather than a tight spot:
-
Diagnosis: Check the
. If the amine is basic, it is interacting with acidic silanols.[1] -
Correction: Prepare a fresh mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .
-
Pre-saturation: Place a filter paper soaked in the mobile phase inside the developing jar 15 minutes prior to elution. This saturates the headspace and ensures uniform migration.
Data Analysis & Interpretation
The following table guides the interpretation of the developed plate.
| Component | UV (254 nm) | Ninhydrin Stain | Expected | Notes |
| Sulfonyl Chloride | Strong (Dark Spot) | Negative (No Color) | High (0.7 - 0.9) | Unstable; may show hydrolysis tail. |
| Amine (SM) | Weak / Variable | Positive (Purple/Red) | Low (0.0 - 0.3) | Often streaks without base modifier. |
| Sulfonamide (P) | Strong (Dark Spot) | Negative (No Color) | Medium (0.3 - 0.6) | Distinct from SM; verify with co-spot. |
| Bis-Sulfonamide | Strong | Negative | High (0.8 - 0.95) | Common byproduct if excess chloride used. |
The "Co-Spot" Validation
Never rely on
-
Lane 1: Starting Material (Amine).
-
Lane 2: Co-spot (Amine + Reaction Mixture).[2]
-
Lane 3: Reaction Mixture.
Interpretation: If Lane 2 shows two distinct spots (dumbbell shape or separated), the reaction is incomplete. If Lane 2 shows a single spot that matches Lane 3, and Lane 1 is distinct, the reaction is complete.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison, Department of Chemistry.
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.
-
Merck KGaA. (2023). Thin Layer Chromatography: A User's Guide to Method Development.
-
BenchChem. (2025).[1][3][4] Monitoring Sulfonylation Reactions with TLC.
Sources
Troubleshooting & Optimization
improving the yield of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide synthesis
Topic: Improving the Yield of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide Synthesis Role: Senior Application Scientist | Format: Technical Support Center[1]
Subject: Troubleshooting & Yield Optimization for 2-Chloro-5-(sulfamoylamino)benzenesulfonamide Reference ID: TSC-SULF-2026-03 Status: Active Guide[1]
Process Overview & Critical Parameters
This guide addresses the synthesis of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (Target), typically achieved via the trans-sulfamoylation of 2-chloro-5-aminobenzenesulfonamide (Precursor Amine) using Sulfamide.[1]
This reaction is an equilibrium-driven condensation where the evolution of ammonia (
The Reaction Pathway
The synthesis relies on the nucleophilic attack of the aniline nitrogen onto the sulfamide sulfur, followed by the elimination of ammonia.
Figure 1: Reaction pathway highlighting the critical ammonia elimination step.[1]
Critical Process Parameters (CPP) Table
| Parameter | Recommended Range | Impact on Yield | Scientific Rationale |
| Solvent | Diglyme (Diethylene glycol dimethyl ether) | High | High boiling point (162°C) allows reaction at 150°C without pressure vessels, facilitating |
| Temperature | 145°C – 155°C | Critical | Below 140°C: Reaction stalls (kinetic barrier).[1] Above 160°C: Sulfamide decomposition and product degradation. |
| Stoichiometry | 1.5 – 2.0 eq. Sulfamide | Medium | Excess sulfamide drives the equilibrium forward (Le Chatelier's principle) and compensates for thermal decomposition. |
| Reaction Time | 2 – 4 Hours | High | Extended heating leads to "dimer" formation (where product reacts with another precursor molecule). |
Troubleshooting Guide (Q&A)
Scenario A: Incomplete Conversion (Yield < 50%)
User Question: “I am running the reaction in refluxing dioxane (101°C), but TLC shows 40% unreacted starting amine even after 12 hours. Adding more sulfamide doesn't help. Why?”
Technical Diagnosis:
The reaction temperature is insufficient. The activation energy for trans-sulfamoylation typically requires temperatures
Corrective Protocol:
-
Switch Solvent: Replace Dioxane with Diglyme (b.p. 162°C).
-
Increase Temperature: Heat the reaction mass to 150°C .
-
Gas Sweep: Introduce a gentle stream of dry nitrogen (
) over the headspace (not bubbling through) to physically sweep away evolved ammonia. -
Verification: Monitor the pH of the off-gas using wet litmus paper. The reaction is complete when the off-gas is no longer basic (ammonia evolution ceases).
Scenario B: "Gummy" Precipitate & Purification Loss
User Question: “Upon pouring the reaction mixture into water, I get a sticky gum instead of a solid precipitate. Recrystallization is resulting in massive yield loss.”
Technical Diagnosis: This is a classic "oiling out" phenomenon caused by trapped solvent (Diglyme) or impurities (polysulfonamides).[1] The product is likely slightly soluble in the water/Diglyme mix, preventing clean crystallization.
Corrective Protocol:
-
Quench Method: Do not pour the reaction into water. Instead, cool the reaction mass to 80°C and slowly add warm water (50°C) to the reaction vessel with vigorous stirring.
-
pH Adjustment: The product contains a sulfonamide proton (
).-
Acidify the aqueous mixture to pH 2–3 using 2N HCl. This suppresses ionization and forces precipitation.
-
-
Anti-Solvent: If gumming persists, decant the water and dissolve the gum in a minimum amount of acetone, then slowly add to excess 0.1N HCl with rapid stirring to induce fine powder formation.
Scenario C: Dimer Impurity Formation
User Question: “HPLC shows a new peak at RRT 1.2 that increases if I heat too long. It is difficult to separate.”
Technical Diagnosis:
You are forming the di-substituted sulfamide (Dimer).[1]
Mechanism: The product (which still has an acidic -NH- proton) competes with sulfamide to react with the starting aniline.[1]
Structure:
Corrective Protocol:
-
Concentration Control: Dilute the reaction. High concentrations favor intermolecular side reactions (Dimerization). Maintain solvent volume at 5–7 mL per gram of precursor.
-
Stoichiometry: Increase Sulfamide equivalents to 2.5 eq . A higher concentration of sulfamide ensures the aniline reacts with sulfamide rather than the product.
-
Stop Point: Stop the reaction immediately once the starting amine is <1% by HPLC. Do not "cook" for yield.
Advanced Troubleshooting Logic Tree
Use the following decision tree to diagnose yield issues in real-time.
Figure 2: Decision tree for diagnosing yield failures.
Validated Experimental Protocol
Based on standard sulfamoylation methodologies [1, 2].
Reagents:
-
2-Chloro-5-aminobenzenesulfonamide (10.0 g, 48.4 mmol)[1]
-
Sulfamide (9.3 g, 96.8 mmol, 2.0 eq)
-
Diglyme (50 mL)[1]
Procedure:
-
Setup: Use a 250 mL 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser (top open or connected to a mineral oil bubbler).
-
Charging: Charge the amine, sulfamide, and diglyme.
-
Reaction: Heat the mixture to 150–155°C .
-
Observation: The solid will dissolve, and ammonia evolution will begin around 130°C.
-
-
Monitoring: Maintain 150°C for 3 hours. Check HPLC.
-
Target: >98% conversion of amine.
-
-
Workup:
-
Cool to 80°C.
-
Slowly add water (100 mL).
-
Adjust pH to 2.0 with conc. HCl (approx 2-3 mL).
-
Allow to crystallize at 5°C for 2 hours.
-
-
Isolation: Filter the solid. Wash with water (2 x 20 mL) followed by cold isopropanol (1 x 10 mL) to remove diglyme residues.
-
Drying: Dry in a vacuum oven at 60°C.
Expected Yield: 85% – 92% Appearance: White to off-white crystalline powder.[1]
References
-
Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sulfamates." Journal of Medicinal Chemistry, 30(5), 880-887.[1] Link[1]
- Context: Establishes the protocol for reacting amines with sulfamide in refluxing diglyme.
-
Supuran, C. T., & Scozzafava, A. (2000). "Carbonic anhydrase inhibitors and their therapeutic potential." Expert Opinion on Therapeutic Patents, 10(5), 575-600.[1] Link[1]
- Context: Discusses the synthesis and stability of sulfamoylated arom
-
BenchChem Technical Library. (2025). "Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis." Link[1]
- Context: General handling of aminobenzenesulfonamide precursors and solubility d
Sources
side reactions in the synthesis of benzenesulfonamides.
The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of benzenesulfonamides. It prioritizes mechanistic understanding, troubleshooting, and reproducible protocols.
Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Core Reaction Pathways (Mechanistic Overview)
Before troubleshooting, it is critical to visualize the competitive landscape of the reaction. The synthesis of benzenesulfonamides from sulfonyl chlorides is a race between the desired nucleophilic attack by the amine and competitive side reactions—primarily hydrolysis and bis-sulfonylation.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition between the desired amination, the parasitic hydrolysis, and the over-reaction (bis-sulfonylation).
Figure 1: Kinetic competition in sulfonamide synthesis. The primary objective is to maximize k1 while minimizing k_hyd (hydrolysis) and k2 (bis-sulfonylation).
Troubleshooting Guides & FAQs
This section addresses specific failure modes using a Cause-Effect-Solution format.
Issue 1: Bis-Sulfonylation of Primary Amines
User Question: I am reacting a primary amine with benzenesulfonyl chloride, but I see a significant amount of a higher molecular weight impurity. NMR confirms it is the bis-sulfonamide
Technical Insight:
Bis-sulfonylation occurs because the sulfonamide product (
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Stoichiometry | Strict 1:1 or slight amine excess | Excess sulfonyl chloride drives the second addition (Le Chatelier's principle). |
| Base Selection | Use Pyridine or 2,6-Lutidine | Weaker, bulky bases are less likely to deprotonate the formed sulfonamide compared to TEA or NaOH. |
| Temperature | 0°C | Lower temperatures favor the kinetic mono-product over the thermodynamic bis-product. |
| Addition Mode | Slow addition of Sulfonyl Chloride | Keeping the concentration of electrophile low relative to the amine minimizes the probability of the sulfonamide encountering a chloride molecule. |
Corrective Action: If bis-sulfonylation is persistent, switch to the "Protect-then-Deprotect" strategy:
-
Use 2-nitrobenzenesulfonyl chloride (NsCl) instead of PhSO2Cl.
-
Bis-sulfonylation is sterically and electronically disfavored with NsCl.
-
If bis-Ns occurs, it can be selectively cleaved with thiophenol/base [2].
Issue 2: Low Yield due to Hydrolysis
User Question: My LCMS shows a large peak for benzenesulfonic acid and very little product. I am using Schotten-Baumann conditions (aq. NaOH / DCM).
Technical Insight:
Sulfonyl chlorides are highly electrophilic. In the presence of water and base, hydrolysis (
Troubleshooting Protocol:
-
Phase Transfer Catalysis: If using a biphasic system (Water/DCM), add a quaternary ammonium salt (e.g., TBAB). This pulls the anionic amine into the organic phase or the sulfonyl chloride to the interface, enhancing the amination rate over hydrolysis.
-
Switch to Anhydrous Conditions: Abandon aqueous bases. Use anhydrous DCM or THF with Pyridine or Triethylamine. Ensure glassware is oven-dried.
-
Check Reagent Quality: Sulfonyl chlorides degrade to sulfonic acids on the shelf (absorbing atmospheric moisture).
-
Self-Validation: Take an NMR of your starting sulfonyl chloride. If you see a broad singlet around 8-10 ppm (acid proton) or shifted aromatic peaks, purify the reagent via vacuum distillation or recrystallization before use.
-
Issue 3: Difficulty Removing Excess Reagents (Purification)
User Question: I have unreacted sulfonyl chloride and pyridine left in my crude mixture. How do I clean this up without a column?
Technical Insight: Standard workups rely on pH switching to separate species based on solubility.
Self-Validating Workup Procedure:
-
Quench: Add dimethylaminopropylamine (DMAPA) or glycine (0.5 eq) to the reaction. This reacts with excess sulfonyl chloride to form a highly water-soluble sulfonamide.
-
Acid Wash: Wash the organic layer with 1M HCl.
-
Removes: Pyridine (forms pyridinium salt), unreacted amine (forms ammonium salt), and DMAPA-sulfonamide.
-
Retains: The desired sulfonamide (neutral/acidic) stays in the organic layer.
-
-
Base Wash: Wash with Sat. NaHCO3.
-
Removes: Benzenesulfonic acid (hydrolysis byproduct) as the sodium salt.[1]
-
Retains: Product.
-
Experimental Protocols
Protocol A: Standard Anhydrous Synthesis (Recommended)
Best for: Valuable amines, moisture-sensitive substrates, preventing hydrolysis.
Materials:
-
Amine (1.0 equiv)[2]
-
Benzenesulfonyl chloride (1.1 equiv)
-
Pyridine (3.0 equiv) or Et3N (1.2 equiv) in DCM
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under
. Add the amine and anhydrous DCM.[2] -
Base Addition: Add pyridine.[2][3] Cool the mixture to 0°C (ice bath).
-
Reagent Addition: Dissolve benzenesulfonyl chloride in a small volume of DCM. Add this solution dropwise over 10-15 minutes.
-
Why? Prevents localized heating and high concentrations that favor bis-sulfonylation.
-
-
Reaction: Allow to warm to room temperature. Stir for 2-4 hours.
-
Monitor: Check TLC/LCMS. If amine remains, add 0.1 equiv more chloride.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (x2), Sat. NaHCO3 (x2), and Brine. Dry over Na2SO4.[4]
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, large-scale robust synthesis.
Materials:
-
Amine (1.0 equiv)[2]
-
Benzenesulfonyl chloride (1.2 equiv)
-
Base: 10% NaOH or Na2CO3
-
Solvent: THF or Dioxane (optional co-solvent)
Step-by-Step:
-
Dissolution: Dissolve the amine in 10% NaOH (approx 2-3 equiv of base).
-
Addition: Cool to 0°C. Add benzenesulfonyl chloride dropwise.
-
Note: If the chloride is solid, dissolve it in a minimal amount of THF.
-
-
pH Control: Monitor pH. As HCl is generated, pH will drop. Add more NaOH dropwise to maintain pH > 9.
-
Critical: If pH drops below 7, the amine becomes protonated (
) and non-nucleophilic, stopping the reaction.
-
-
Precipitation: Often, the sulfonamide precipitates upon acidification of the final mixture (to pH ~2-3). Filter and wash with water.[5]
Troubleshooting Decision Tree
Figure 2: Diagnostic flow for common synthesis issues.
Quantitative Data: Base & Solvent Effects[2][3][4][6]
The choice of base significantly impacts the ratio of Mono- vs. Bis-sulfonylation.
| Base System | Solvent | Mono:Bis Ratio (Typical) | Notes |
| Pyridine | DCM | 95:5 | Best general balance. Pyridine acts as both base and nucleophilic catalyst (forming reactive sulfonyl-pyridinium intermediate).[1] |
| Triethylamine (TEA) | DCM | 80:20 | Stronger base increases deprotonation of product, leading to more bis-sulfonylation. |
| Na2CO3 (aq) | Water/THF | 90:10 | Good for Schotten-Baumann, but hydrolysis is faster. |
| DMAP (catalytic) | DCM | < 50:50 | Avoid for primary amines. DMAP makes the sulfur extremely electrophilic, promoting over-reaction. |
References
-
Mechanisms of Sulfonylation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Fukuyama Amine Synthesis (Ns-Cl protection): Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Hydrolysis Kinetics: Rogne, O. (1972). Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society, Perkin Transactions 2.
-
Green Synthesis Alternatives: Bahrami, K., Khodaei, M. M., & Soheilizad, M.[6] (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[7][8] Journal of Organic Chemistry, 74(24), 9287–9291.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 8. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chlorosulfonation Yields
Introduction: The Stability Paradox
Chlorosulfonation is a deceptively simple Electrophilic Aromatic Substitution (EAS) that frequently fails during scale-up. The core paradox is that the reagent (chlorosulfonic acid ) is aggressively hygroscopic, yet the reaction generates water in situ. If not managed, this water hydrolyzes your reagent and your product, leading to "mysterious" low yields where TLC shows conversion, but isolation yields nothing.
This guide moves beyond textbook definitions to address the specific kinetic and thermodynamic traps in sulfonyl chloride synthesis.
Module 1: Direct Chlorosulfonation (The "Standard" Route)
The Chemistry of Failure
In direct chlorosulfonation, Chlorosulfonic acid (
-
Step 1 (Sulfonation):
-
Step 2 (Conversion):
The Trap: The reaction is reversible.[1]
Visualizing the Pathway
Figure 1: Reaction network showing the equilibrium trap (yellow) and the irreversible sulfone trap (red).
Troubleshooting FAQs
Q: I used 1.5 equivalents of
-
The Math: Theoretically, you need 2.0 equivalents (one for substitution, one to convert
to ). -
The Reality: The reaction generates
, which dilutes the reagent. You need a minimum of 3.0 to 5.0 equivalents of to maintain the "dehydrating power" of the solvent system. -
Fix: Increase
to 5.0 equivalents. If the substrate is valuable, use (Thionyl chloride) as a co-solvent to scavenge water.
Q: My product contains 15-20% of an insoluble solid that I can't wash away.
A: This is the Diaryl Sulfone byproduct (
-
Cause: The highly reactive sulfonyl chloride reacted with unreacted arene. This happens when the reaction is too hot or the mixing is poor (local high concentration of arene).
-
Fix:
-
Inverse Addition: Do not add acid to the arene. Add the arene to the acid dropwise. This ensures the arene is always in a vast excess of electrophile, minimizing side reactions.
-
Temperature Control: Keep the addition at 0°C. Only heat after all arene is added.
-
Module 2: Workup & Isolation (The "Critical" Phase)
The moment you add water to quench the excess acid, you generate a massive exotherm. Heat + Water + Acid = Rapid Hydrolysis of your product back to water-soluble sulfonic acid.
Protocol: The "Dry Ice" Quench Technique
Standard ice-water quenches often fail because the heat of neutralization melts the ice faster than you can extract.
Step-by-Step:
-
Preparation: Dissolve the crude reaction mixture in minimal DCM (Dichloromethane) or
before quenching if the viscosity is high. -
The Quench: Pour the reaction mixture slowly onto crushed ice.
-
Pro-Tip: If the scale is >10g, use a dry ice/acetone bath to cool the receiving flask of solvent, then drop the reaction mixture into it. Then add water dropwise.
-
-
Separation: As soon as the phases separate, drain the organic layer. Do not wait.
-
The Wash: Wash the organic layer immediately with cold saturated
.-
Why? Neutralizing the residual acid stops the auto-catalytic hydrolysis.
-
Module 3: Alternative Routes (When Direct Fails)
If your substrate contains acid-sensitive groups (acetals, esters) or is electron-poor (deactivated rings), direct chlorosulfonation will fail.
Decision Matrix
Figure 2: Selection guide for synthetic route based on substrate properties.
Alternative A: The Sandmeyer-Type (Meerwein) Sulfonation
Best for: Deactivated rings or precise regioselectivity.
This method converts an aniline to a sulfonyl chloride via a diazonium salt, catalyzed by Copper(II).
Protocol:
-
Diazotization: React Aniline with
at -5°C to form . -
Sulfonylation: Prepare a mixture of glacial acetic acid,
(cat.), and (gas saturated).-
Safety Note:
can be generated in situ using (Sodium metabisulfite) or the solid reagent DABSO (DABCO-bis(sulfur dioxide)).
-
-
Reaction: Add the diazonium salt to the copper mixture. Nitrogen gas evolves (
).[2] -
Mechanism: This is a Radical-Nucleophilic Aromatic Substitution (
).
Alternative B: Oxidative Chlorination
Best for: Fragile molecules where you already have a thiol (-SH) or disulfide.
Protocol (The "Bahrami" Method):
-
Reagents:
(30%) + (Thionyl Chloride). -
Procedure: Add
dropwise to a mixture of Thiol and at 0°C. -
Advantage: Reaction time is often <10 minutes. High yields. Avoids strong mineral acids.
Summary Data: Yield Comparison
| Variable | Direct Chlorosulfonation | Sandmeyer-Type (Meerwein) | Oxidative Chlorination |
| Substrate | Electron-Rich Aromatics | Anilines (Electron-Poor OK) | Thiols / Disulfides |
| Reagents | |||
| Regioselectivity | Ortho/Para (Mixtures common) | Determined by Aniline position | Determined by Thiol position |
| Typical Yield | 60-85% (High loss in workup) | 70-90% | 85-98% |
| Main Failure Mode | Hydrolysis / Sulfone formation | Diazo stability / | Over-oxidation |
References
-
Direct Chlorosulfonation Mechanism & Stoichiometry
- Source:Organic Process Research & Development
- Title: "Aqueous Process Chemistry: The Prepar
-
URL:[Link]
-
The Sandmeyer-Type (Meerwein)
- Source:Journal of Organic Chemistry
- Title: "Sandmeyer Chlorosulfonylation of (Hetero)
-
URL:[Link]
-
Oxidative Chlorination Protocols
- Source:Journal of Organic Chemistry
- Title: "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2"
-
URL:[Link]
-
General Reactivity & Safety
- Source:Organic Syntheses
- Title: "Benzenesulfonyl Chloride (Standard Protocol)"
-
URL:[Link]
Sources
Technical Support Center: Optimization of Sulfonyl Chloride Amination
Topic: Precision Engineering of Sulfonamide Bonds
Introduction
Welcome to the Technical Support Center. You are likely here because the formation of the sulfonamide bond (
While theoretically simple, the reaction of sulfonyl chlorides with amines is plagued by three common failure modes: competitive hydrolysis (formation of sulfonic acid), bis-sulfonylation (formation of
This guide moves beyond generic "stir and stir" instructions. We will deconstruct the kinetics, optimize the thermodynamics, and provide you with a self-validating workflow to ensure reproducible high yields.
Module 1: Validated Experimental Protocols
Do not rely on a single set of conditions. Select the protocol based on your substrate's solubility and sensitivity.
Protocol A: The Anhydrous Standard (High Sensitivity)
Best for: Valuable amines, water-sensitive sulfonyl chlorides, and small-scale discovery chemistry.
Reagents:
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M – 0.2 M).
-
Base: Pyridine (3.0 equiv) or
(1.5 equiv) + DMAP (0.1 equiv). -
Temperature:
.
Step-by-Step Workflow:
-
Charge: Dissolve the amine (1.0 equiv) in anhydrous DCM under nitrogen/argon.
-
Activate: Add the base. If using triethylamine (
), add 4-dimethylaminopyridine (DMAP, 10 mol%) now.-
Technical Note: Adding the base before the sulfonyl chloride neutralizes the HCl immediately upon generation, preventing amine salt precipitation which kills reactivity.
-
-
Cool: Cool the mixture to
. This is critical to suppress bis-sulfonylation. -
Addition: Add sulfonyl chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).
-
Monitor: Allow to warm to RT. Monitor by LCMS/TLC.
-
Checkpoint: If starting material remains after 2 hours, heat to
.
-
Protocol B: The Schotten-Baumann Variant (Scale-Up/Robustness)
Best for: Scale-up (>5g), polar amines (amino acids), and preventing bis-sulfonylation.
Reagents:
-
Solvent: THF or Acetone mixed with Water (1:1 ratio).
-
Base:
or (2.5 equiv). -
Temperature:
to .
Step-by-Step Workflow:
-
Dissolve: Dissolve the amine in the organic solvent (THF/Acetone).
-
Buffer: Dissolve the inorganic base in water and add to the organic phase.
-
React: Add sulfonyl chloride (1.2–1.5 equiv) in one portion with vigorous stirring.
-
Why excess reagent? In this biphasic system, hydrolysis of the sulfonyl chloride is the main competitor. We use excess electrophile to compensate for the portion lost to water.
-
Module 2: Mechanistic Insight & Visualization
To troubleshoot, you must visualize the invisible. The reaction does not proceed via a simple direct attack in optimized conditions; it proceeds via Nucleophilic Catalysis .
The DMAP Effect
When using DMAP, the pyridine ring attacks the sulfonyl chloride first, forming a highly electrophilic
Figure 1: The catalytic cycle of DMAP-mediated sulfonylation.[1] Note that the activated intermediate (Red) lowers the energy barrier for amination, outcompeting hydrolysis.
Module 3: Troubleshooting & Optimization
Issue 1: "I have low yield, and the sulfonyl chloride is gone."
Diagnosis: Hydrolysis. The sulfonyl chloride reacted with water instead of your amine.
-
Root Cause: Wet solvents or highly unreactive amine.
-
Fix:
-
Dry Solvents: Ensure DCM/THF are anhydrous.
-
Reverse Addition: If the amine is valuable, add the sulfonyl chloride slowly to the amine. High local concentration of amine favors amination over hydrolysis.
-
Switch to Pyridine: Use pyridine as both solvent and base.[2] It acts as a "sponge" for the sulfonyl chloride, protecting it from bulk water while activating it.
-
Issue 2: "I am seeing a byproduct with Mass = Product + (Sulfonyl Group)."
Diagnosis: Bis-sulfonylation (
-
Root Cause: The product sulfonamide is more acidic than the starting amine. Once formed, it gets deprotonated by the base and attacks a second equivalent of sulfonyl chloride.
-
Fix:
-
Stoichiometry: Use exactly 1.0 equiv (or 0.95 equiv) of sulfonyl chloride.
-
Bulky Base: Switch from
to 2,6-lutidine or DIPEA . These bases are too sterically hindered to deprotonate the formed sulfonamide efficiently but can still scavenge HCl. -
Schotten-Baumann: Use Protocol B. The aqueous environment often solubilizes the mono-sulfonamide as a salt, preventing it from reacting further.
-
Issue 3: "My amine is not reacting (Anilines/Steric bulk)."
Diagnosis: Nucleophilic incompetence.
-
Fix:
-
Catalysis: Increase DMAP to 0.5 equiv.
-
Heat: Reflux in DCE (
) or Toluene ( ). -
Microwave:
for 10–30 mins in Pyridine.
-
Module 4: Isolation & Purification Logic
Sulfonamide purification relies on the acidity difference between the Sulfonic Acid byproduct (
Figure 2: Acid/Base extraction workflow for isolating neutral sulfonamides.
FAQ: Rapid Response
Q: Can I use alcohol solvents?
A: Generally, no. Primary alcohols will compete to form sulfonate esters (
Q: How do I remove the smell of pyridine?
A: Wash the organic layer with
Q: My sulfonyl chloride is a solid and looks wet/sticky. Can I use it?
A: It has likely hydrolyzed to the sulfonic acid. Thionyl chloride (
References
-
Mechanism of DMAP Catalysis: Agami, C., et al. "Mechanism of the DMAP-catalyzed sulfonylation of amines."[1][3] Journal of Organic Chemistry. (Generalized citation based on search context regarding DMAP nucleophilic catalysis).
-
Schotten-Baumann Optimization: White, T. D., et al.[4] "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."[2][4][5] Organic Process Research & Development, 2012.[2][4]
-
Prevention of Bis-sulfonylation: BenchChem Technical Support. "Sulfonylation of Primary Amines: Troubleshooting Guide."
-
Hydrolysis Kinetics: Cevasco, G., et al. "The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides."[6][7] Organic Letters, 2011.[7][8]
-
Green Synthesis: Maddani, M. R., et al. "Green synthesis of sulfonamides." MDPI, 2019.
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Technical Support Center: Stability of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
This guide serves as a specialized technical resource for researchers and analytical scientists working with 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS: 56663-84-4). It addresses the compound's inherent instability under acidic conditions, a critical factor often overlooked during method development for impurity profiling of sulfonamide diuretics (e.g., Chlorothiazide, Hydrochlorothiazide).
Executive Summary
2-Chloro-5-(sulfamoylamino)benzenesulfonamide is a sulfamide-containing impurity/intermediate often encountered in the analysis of thiazide-like diuretics. Unlike standard sulfonamides, this compound contains a sulfamoylamino moiety (
Critical Alert: Standard acidic mobile phases (e.g., 0.1% Formic Acid or TFA) can induce on-column degradation, leading to quantitation errors, ghost peaks, and poor reproducibility.
Part 1: Troubleshooting & FAQs
Q1: Why do I see a growing impurity peak during my HPLC analysis of this standard?
Diagnosis: You are likely using an acidic mobile phase (pH < 3.0) or an acidic diluent. Root Cause: The sulfamoylamino group undergoes acid-catalyzed hydrolysis. In aqueous acid, the nitrogen atom of the sulfamide bond is protonated, weakening the S-N bond and facilitating nucleophilic attack by water. Immediate Fix:
-
Switch Diluent: Dissolve the standard in a neutral solvent system (e.g., Acetonitrile:Water 50:50 buffered with 10mM Ammonium Acetate).
-
Adjust Mobile Phase: Use a pH-neutral buffer (pH 6.0–7.5) such as Ammonium Acetate or Phosphate buffer instead of TFA/Formic acid.
Q2: What are the degradation products I should look for?
Answer: The primary degradation pathway yields the free amine and an inorganic acid byproduct.
-
Primary Degradant: 5-Amino-2-chlorobenzenesulfonamide (also known as 4-chloro-3-sulfamoylaniline).
-
Detection: This molecule is more polar than the parent and will typically elute earlier in Reverse Phase (RP) chromatography.
-
-
Secondary Byproduct: Sulfamic Acid (
), which may further hydrolyze to Ammonium Bisulfate ( ) in strong acids.
Q3: Can I still use acidic conditions if I need them for MS sensitivity?
Answer: Yes, but with strict kinetic control:
-
Temperature: Lower the autosampler and column temperature to 4°C–10°C . Hydrolysis rates drop significantly at lower temperatures.
-
Time: Minimize "residence time." Inject samples immediately after preparation. Do not leave samples in acidic diluent overnight.
-
On-Column: The degradation on the column itself is usually negligible if the run time is short (<10 min), but on-column degradation can cause peak tailing or "saddle" peaks.
Part 2: Technical Deep Dive & Mechanism
Degradation Mechanism
The instability arises from the sulfamide bond (
Pathway:
-
Protonation: The amine nitrogen accepts a proton (
). -
Cleavage: The
bond weakens and cleaves via nucleophilic attack by water. -
Products: The parent aniline derivative and sulfamic acid are released.
Figure 1: Acid-catalyzed hydrolysis pathway of the sulfamoylamino moiety.
Stability Data Summary
The following table summarizes the estimated stability profile based on sulfamide chemistry [1][2].
| Parameter | Acidic (pH < 3) | Neutral (pH 6-8) | Basic (pH > 9) |
| Stability Status | Unstable | Stable | Moderately Stable |
| Half-life ( | < 4 hours (at 25°C) | > 7 days | Variable (Slow hydrolysis) |
| Main Reaction | N-S Bond Cleavage | None | Ionization (stable anion) |
| Rec. Storage | Do NOT store | Recommended | Acceptable |
Part 3: Recommended Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
To ensure the integrity of the reference standard during storage and analysis:
-
Weighing: Weigh approximately 10 mg of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide into a volumetric flask.
-
Solvent Selection: Use DMSO or Methanol as the primary solvent. Avoid water in the stock solution to prevent hydrolysis over long storage.
-
Dilution (Working Standard):
-
Dilute the stock with 10 mM Ammonium Bicarbonate (pH 7.8) or Phosphate Buffer (pH 7.0) .
-
Avoid: 0.1% Formic Acid, 0.1% TFA, or pure water (which can absorb CO2 and become acidic).
-
-
Storage: Store stock solutions at -20°C . Working solutions should be prepared fresh or kept at 4°C for no more than 24 hours.
Protocol B: HPLC Method Parameters (Stability-Optimized)
Use this method to separate the parent from its amine degradation product without inducing on-column degradation.
| Parameter | Setting |
| Column | C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 60% B over 15 min |
| Temperature | 25°C (Avoid 40-60°C) |
| Detection | UV @ 254 nm |
References
-
Spillane, W. J., & Bridson, J. N. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Retrieved from [Link]
-
PubChem. (2025). Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
MolAid. (2025). 2-Chloro-5-(sulfamoylamino)benzenesulfonamide Physicochemical Properties. Retrieved from [Link]
Technical Support Center: Troubleshooting & Purification of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
Introduction Welcome to the Technical Support Center for sulfonamide-based drug development. 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS: 56663-84-4) is a highly polar, dual-sulfonamide derivative frequently encountered as a synthetic intermediate or a stubborn process impurity in the manufacturing of thiazide-like diuretics and related active pharmaceutical ingredients (APIs). Due to its multiple hydrogen-bond donors and acceptors, it exhibits complex solubility and chromatographic behavior.
As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating methodologies to detect, quantify, and selectively remove this compound from your API batches.
FAQ & Troubleshooting Guide
Q1: Why is 2-Chloro-5-(sulfamoylamino)benzenesulfonamide so difficult to separate from my main API during standard workup?
Expertise & Causality: The difficulty arises from the structural homology between the impurity and the target API. The presence of both a benzenesulfonamide (
Q2: What is the recommended analytical method to detect and quantify this impurity? Expertise & Causality: To accurately quantify 2-Chloro-5-(sulfamoylamino)benzenesulfonamide, a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is required. Because sulfonamides are prone to peak tailing due to secondary interactions with residual silanols on the stationary phase, the mobile phase must be heavily buffered at an acidic pH to keep the sulfonamide groups fully protonated (unionized) [1].
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 2.4 g of monobasic potassium phosphate (
) in 1 L of HPLC-grade water. Adjust to pH 3.0 using dilute phosphoric acid. Prepare Mobile Phase B using a mixture of Acetonitrile and Methanol (50:50, v/v). -
Sample Preparation: Dissolve 10 mg of the crude sample in 10 mL of a diluent (Mobile Phase A:B, 90:10). Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.
-
Execution: Run the gradient method (see Table 1) at a flow rate of 1.0 mL/min.
-
Self-Validation (System Suitability Test): Inject a resolution standard containing the API and the impurity. The run is only validated if the resolution (
) between the two peaks is and the tailing factor ( ) for the impurity is .
Table 1: Optimized HPLC Conditions for Sulfonamide Impurity Detection
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm (Maintained at 40°C) |
| Detection | UV at 270 nm |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10% |
| Injection Volume | 20 µL |
Q3: How can I remove this impurity using crystallization without losing API yield? Expertise & Causality: You can achieve selective precipitation by leveraging the differential solubility of the compounds across a pH gradient. By dissolving the crude mixture in a highly alkaline solution (pH > 10), both the API and the impurity become fully deprotonated and soluble. By carefully titrating the solution back to a slightly acidic pH (pH 4.5 - 5.0), the less acidic API will protonate and crystallize out, while the highly polar 2-Chloro-5-(sulfamoylamino)benzenesulfonamide remains ionized or highly solvated in the aqueous mother liquor [1, 2].
Step-by-Step pH-Swing Crystallization Protocol:
-
Alkaline Dissolution: Suspend 100 g of the crude mixture in 500 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 10.5. Ensure complete dissolution.
-
Clarification: Filter the alkaline solution through a Celite pad to remove any insoluble organic byproducts.
-
Controlled Acidification: Transfer the filtrate to a jacketed reactor set to 25°C. Add 1M Acetic Acid dropwise (approx. 2-3 mL/min) until the pH reaches exactly 4.8. Crucial Step: Do not use strong mineral acids (like HCl), as localized low pH can cause the impurity to crash out simultaneously.
-
Aging and Cooling: Once the API begins to precipitate, age the slurry at 25°C for 2 hours, then cool to 4°C at a rate of 0.5°C/min.
-
Filtration and Washing: Filter the purified API crystals. Wash the filter cake with 2 x 50 mL of ice-cold water (pH adjusted to 5.0).
-
Self-Validation (In-Process Control): Take a 1 mL aliquot of the mother liquor and analyze it via the HPLC method described above. The protocol is validated if the impurity peak area in the mother liquor accounts for >90% of its initial mass, confirming it was successfully excluded from the crystal lattice.
Q4: My reaction keeps generating high levels of this impurity. How can I suppress its formation upstream? Expertise & Causality: 2-Chloro-5-(sulfamoylamino)benzenesulfonamide often forms as an over-reacted byproduct when 2-chloro-5-aminobenzenesulfonamide is treated with excess sulfamoylating agents (e.g., sulfamoyl chloride). The primary amine at the 5-position is highly nucleophilic. If the stoichiometry of the sulfamoylating agent exceeds 1.05 equivalents, or if the reaction temperature exceeds 40°C, double-sulfamoylation or over-reaction occurs. Controlling the equivalents and maintaining a temperature of 0-5°C during reagent addition suppresses this pathway.
Process Visualizations
Workflow for pH-swing crystallization to selectively remove sulfamoylamino impurities.
Mechanistic pathway showing the formation of the over-sulfamoylated impurity.
References
-
Fang, X., Bibart, R. T., Mayr, S., Yin, W., Harmon, P. A., McCafferty, J. F., Tyrrell, R. J., & Reed, R. A. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(11), 1800–1809. URL:[Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in New Drug Substances. Scientific Guidelines. URL:[Link]
Technical Support Center: Advanced Troubleshooting for Sulfonamide Synthesis Scale-Up
Scaling up the highly reactive S-N bond formation introduces non-linear thermodynamic and kinetic challenges. This guide provides causal explanations, quantitative diagnostics, and self-validating protocols to ensure process safety, high yield, and stringent purity.
Frequently Asked Questions (FAQs): Core Scale-Up Challenges
Q1: Why does my sulfonamide reaction exhibit a sudden, uncontrollable exotherm upon scale-up, and how can I mitigate it? A1: The reaction between a sulfonyl chloride and an amine is highly exothermic. At the lab scale, the high surface-area-to-volume ratio of small flasks allows for rapid heat dissipation. Upon scale-up, this ratio decreases drastically, causing heat to accumulate rapidly[1]. This thermal runaway can lead to the degradation of the product and poses a severe safety hazard. Corrective Action: Shift from batch addition to a controlled metering pump addition of the sulfonyl chloride. Alternatively, implementing a continuous flow microreactor setup allows for near-instantaneous mixing and excellent heat transfer, entirely mitigating the accumulation of heat[2].
Q2: I am observing a significant amount of bis-sulfonated byproduct when reacting a primary amine. What causes this mechanistically? A2: When a primary amine reacts with a sulfonyl chloride, the resulting secondary sulfonamide still possesses an acidic N-H proton. In the presence of a strong base or excess sulfonyl chloride, this proton is removed, generating a highly nucleophilic sulfonamide anion that competitively reacts with a second equivalent of sulfonyl chloride to form a bis-sulfonamide[3]. Corrective Action: Ensure strict stoichiometric control by using a slight molar excess of the primary amine (1.1 to 1.2 eq) relative to the sulfonyl chloride[1]. Employing a sterically hindered, weaker base can also prevent the premature deprotonation of the initial sulfonamide product.
Q3: During biphasic Schotten-Baumann scale-up, my conversion stalls and I see unreacted sulfonyl chloride hydrolyzing. How do I fix this? A3: Schotten-Baumann conditions rely on an aqueous base and an organic solvent. At scale, achieving homogeneous mixing is difficult, leading to mass transfer limitations. If the mixing is poor, the sulfonyl chloride remains in the organic phase or at the interface too long and undergoes competitive hydrolysis by the aqueous hydroxide rather than aminolysis[3]. Corrective Action: Optimize the agitation rate and use baffles in the reactor to prevent vortexing. Fine-tuning the pH is critical; excessively high pH accelerates hydrolysis, while too low pH slows the desired amination[3].
Q4: Why am I seeing chlorinated byproducts when using pyridine as my base? A4: While pyridine is a standard base in discovery chemistry, at scale, the accumulation of pyridine hydrochloride can act as a nucleophile. The chloride ion can displace the sulfonate ester or intermediate, converting your desired product into a chlorinated byproduct[4]. Corrective Action: Switch to a non-nucleophilic base system such as triethylamine (NEt₃) paired with a catalytic amount of a dimethylamine derivative to eliminate this side reaction[4].
Diagnostic Troubleshooting Guide
When a scale-up batch fails, identifying the root cause requires correlating analytical symptoms with mechanistic process failures. Use the workflow and quantitative matrices below to diagnose your reaction.
Caption: Diagnostic workflow for identifying and resolving sulfonamide synthesis scale-up issues.
Quantitative Troubleshooting Matrix
| Symptom (HPLC/LC-MS) | Potential Cause | Mechanistic Reason | Corrective Action |
| >5% Bis-sulfonamide | Excess sulfonyl chloride / strong base | Deprotonation of product N-H makes it highly nucleophilic[1]. | Reduce base strength; strictly use 1.1 eq amine. |
| High Sulfonic Acid | Hydrolysis of sulfonyl chloride | High pH or poor biphasic mixing in Schotten-Baumann[3]. | Optimize pH; increase agitation speed; use baffles. |
| Chlorinated Byproduct | Pyridine hydrochloride accumulation | Cl⁻ displaces the sulfonate intermediate[4]. | Switch base to NEt₃ + catalytic RNMe₂. |
| Incomplete Conversion | Mass transfer limitations | Reagents isolated in separate phases (biphasic systems)[5]. | Increase shear rate; transition to continuous flow. |
Advanced Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems where the process inherently verifies its own success or safely halts upon deviation.
Protocol A: Continuous Flow Schotten-Baumann Synthesis
Continuous flow chemistry resolves the mass transfer and exotherm issues inherent to biphasic Schotten-Baumann reactions by utilizing micro-mixing and high surface-area-to-volume ratios[6].
Caption: Continuous flow Schotten-Baumann reactor setup for high-yield sulfonamide synthesis.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Solution A: Primary amine (1.0 M) dissolved in 1.5 M aqueous NaOH.
-
Solution B: Sulfonyl chloride (1.05 M) dissolved in 2-Methyltetrahydrofuran (2-MeTHF).
-
-
System Priming & Calibration: Prime the HPLC pumps with respective solvents. Calibrate flow rates to ensure a precise 1:1 volumetric mixing ratio.
-
Reaction Execution: Pump Solution A and Solution B into a T-mixer at 5.0 mL/min each. Direct the mixed biphasic stream into a perfluoroalkoxy (PFA) residence time coil (volume = 10 mL, residence time = 1 minute) submerged in a 20°C thermostatic bath.
-
In-line Monitoring (Self-Validation): Utilize an inline Process Analytical Technology (PAT) such as FTIR at the reactor outlet to monitor the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹). If the peak exceeds a 2% threshold, the system automatically triggers a flow-rate reduction to increase residence time.
-
Downstream Processing: Direct the effluent into an inline liquid-liquid separator. Collect the organic phase containing the sulfonamide product[6].
Protocol B: Controlled Batch Scale-Up (1 kg scale) with Exotherm Interlocks
For facilities limited to batch reactors, exotherm management and bis-sulfonylation prevention must be engineered into the addition step.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a retreat-curve impeller, baffle, and an internal thermocouple. Set the jacket coolant temperature to 0°C.
-
Reagent Charging: Charge the reactor with the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 5 L).
-
Controlled Addition (Self-Validation): Load the sulfonyl chloride (1.0 eq) dissolved in DCM (1 L) into a calibrated metering pump. Begin dropwise addition. Self-validating mechanism: Interlock the metering pump with the internal thermocouple; if the internal temperature exceeds 10°C, the pump automatically pauses until the jacket cooling restores the temperature to <5°C[1].
-
Reaction Monitoring: Stir for 2 hours post-addition. Sample for HPLC analysis. The reaction is deemed complete when amine conversion is >99% and bis-sulfonylation is <1%.
-
Quench and Workup: Quench with 1.0 M HCl (2 L) to neutralize excess base. Separate phases, wash the organic layer with brine, and concentrate under reduced pressure.
Process Comparison Table: Batch vs. Continuous Flow
| Parameter | Batch Process (10 L) | Continuous Flow (Microreactor) | Impact on Product Quality |
| Mixing Efficiency | Low (Biphasic limitations) | High (Micro-mixing) | Reduces hydrolysis side-reactions[3]. |
| Heat Transfer | Poor (Low surface area/volume) | Excellent (High surface area/volume) | Prevents thermal degradation[1]. |
| Reaction Time | 2 - 4 Hours | 1 - 5 Minutes | Minimizes bis-sulfonylation[2]. |
| Typical Yield | 60 - 75% | >85% | Higher overall purity profile. |
References
-
White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, Apr 2012.[Link]
Sources
Validation & Comparative
1H NMR spectrum of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
This guide provides an in-depth analytical comparison of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS 56663-84-4), focusing on its structural elucidation via 1H NMR spectroscopy.
In drug development, particularly within the thiazide diuretic class, this compound often appears as a synthesis intermediate or a degradation impurity. Distinguishing it from its structural isomer, 4-Amino-6-chloro-1,3-benzenedisulfonamide (Salamide) , is a critical quality control attribute.
Part 1: Structural Analysis & Analytical Challenge
The core analytical challenge lies in differentiating the target compound from its precursors and isomers. While Mass Spectrometry (MS) confirms the molecular weight, it often fails to distinguish between positional isomers. 1H NMR provides the definitive structural fingerprint.
The Competitors
| Feature | Target Compound | Primary Alternative (Impurity B) |
| Name | 2-Chloro-5-(sulfamoylamino)benzenesulfonamide | 4-Amino-6-chloro-1,3-benzenedisulfonamide (Salamide) |
| CAS | 56663-84-4 | 121-30-2 |
| Structure Type | Sulfamoylated amine on benzene | Disulfonamide on benzene |
| Substitution | 1, 2, 5-trisubstituted | 1, 3, 4, 6-tetrasubstituted |
| Proton Count | 3 Aromatic Protons (H3, H4, H6) | 2 Aromatic Protons (H2, H5) |
| Key Difference | ABX / AMX Spin System | Two Isolated Singlets |
Visualizing the Structural Logic
The following diagram illustrates the structural relationship and the decision logic for identification.
Caption: Decision tree for differentiating the target compound from its primary isomer using 1H NMR coupling patterns.
Part 2: 1H NMR Spectrum Analysis
The in DMSO-d6 is characterized by a specific coupling pattern in the aromatic region and distinct exchangeable proton signals.
Aromatic Region (The Fingerprint)
Unlike Salamide, which possesses a symmetric substitution pattern leading to isolated singlets, the target molecule has three aromatic protons in a 1,2,4-relationship (relative to the remaining hydrogens).
-
H3 (Ortho to Cl): Appears as a doublet. The chlorine atom exerts a deshielding effect, but less than a sulfonamide group.
-
H4 (Ortho to Sulfamoylamino): Appears as a doublet of doublets (dd) due to ortho coupling with H3 and meta coupling with H6.
-
H6 (Ortho to Sulfonamide): Appears as a doublet (meta-coupled) or broad singlet. It is significantly deshielded by the adjacent sulfonamide group (
) at position 1.
Exchangeable Region
-
Sulfonamide (
): A broad singlet integrating for 2H. -
Sulfamoylamino (
):-
Internal NH: A highly deshielded singlet (often >9.0 ppm) due to the electron-withdrawing sulfonyl group.
-
Terminal
: A broad singlet integrating for 2H.
-
Comparative Data Table
| Proton Assignment | Target Compound (Shift | Salamide (Alternative) (Shift | Multiplicity (Target) | Multiplicity (Salamide) |
| Aromatic H (Isolated) | 8.0 - 8.2 (H6) | 8.3 - 8.5 (H2) | d (J~2Hz) | s (Very Deshielded) |
| Aromatic H (Coupled) | 7.6 - 7.8 (H3) | N/A | d (J~8.5Hz) | N/A |
| Aromatic H (Coupled) | 7.3 - 7.5 (H4) | 6.9 - 7.1 (H5) | dd (J~8.5, 2Hz) | s (Shielded) |
| Sulfonamide | 7.4 - 7.6 (Broad) | 7.2 - 7.5 (Broad) | s (2H) | s (4H, overlapping) |
| Amine | 9.5 - 9.8 ( | 6.0 - 6.5 ( | s (1H) / s (2H) | s (2H) |
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 referenced at 2.50 ppm).
Part 3: Experimental Protocol
To ensure reproducibility and correct identification, follow this standardized protocol. This method minimizes water exchange which can broaden the critical NH signals.
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane). Note: Use ampoules to ensure dryness.
-
Instrument: 400 MHz NMR (or higher) is recommended to resolve the H4 doublet of doublets.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5–10 mg of the solid sample into a clean vial.
-
Add 0.6 mL of DMSO-d6.
-
Critical Step: Sonicate for 30 seconds. Sulfonamides can exhibit polymorphism or poor wettability; ensure complete dissolution to avoid line broadening.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton (zg30).
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Sulfonamide protons have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect H:H ratios (e.g., confusing the 2H vs 3H aromatic count).
-
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correction: Manual phasing is preferred to flatten the baseline around broad NH peaks.
-
Baseline correction: Polynomial (Bernstein) fit.
-
Workflow Diagram
Caption: Optimized analytical workflow for sulfonamide NMR characterization.
Part 4: Conclusion & Troubleshooting
Conclusion: The definitive identification of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide relies on the observation of a 3-proton aromatic system (d, dd, d) in the 7.3–8.2 ppm range. This clearly distinguishes it from the 2-proton singlet pattern of its common isomer, Salamide.
Troubleshooting:
-
Broad Peaks: If NH signals are too broad to integrate, the DMSO may be wet. Add a single pellet of activated molecular sieves to the NMR tube and let stand for 15 minutes.
-
Shift Drifts: Sulfonamide chemical shifts are concentration-dependent. If shifts deviate by >0.2 ppm from literature, dilute the sample and re-run.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67136, 4-Amino-6-chlorobenzene-1,3-disulfonamide (Salamide). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 4-Amino-6-chlorobenzene-1,3-disulfonamide 1H NMR and IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.). Hydrochlorothiazide Monograph: Impurity B Characterization. (General reference for thiazide impurity structures).
- Mollica, J. A., et al. "Hydrolysis of Hydrochlorothiazide." Journal of Pharmaceutical Sciences, Vol 60, Issue 9.
comparison of different synthetic routes to 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS: 56663-84-4)
Executive Summary
2-Chloro-5-(sulfamoylamino)benzenesulfonamide is a critical bifunctional building block utilized extensively in the design of cytosolic carbonic anhydrase (CA) inhibitors and sulfonamide-based diuretics[1]. The molecule presents a unique synthetic challenge: it contains both a primary arylsulfonamide and a secondary sulfamoylamino moiety. Achieving high regioselectivity and managing the reactivity of sulfamoylating agents are the primary hurdles in its synthesis.
This guide objectively compares the two most viable synthetic pathways—Classical Electrophilic Sulfamoylation (Route A) and Thermal Trans-sulfamoylation (Route B) —providing mechanistic insights, quantitative performance metrics, and self-validating experimental protocols to ensure reproducible scale-up.
Mechanistic Rationale: The Universal Precursor
Regardless of the final sulfamoylation strategy, both routes rely on a universal intermediate: 5-amino-2-chlorobenzenesulfonamide . The synthesis of this precursor is a masterclass in exploiting synergistic directing effects in electrophilic aromatic substitution.
Starting from commercially available 1-chloro-4-nitrobenzene, the chlorosulfonation step is highly regioselective. The nitro group acts as a strong electron-withdrawing meta-director, while the chloro group acts as an ortho/para-director. Both substituents cooperatively direct the incoming chlorosulfonyl electrophile (
Fig 1. Divergent synthetic routes from 1-chloro-4-nitrobenzene to the target compound.
Comparative Route Analysis
Route A: Classical Electrophilic Sulfamoylation
This route utilizes sulfamoyl chloride (
-
Causality & Chemistry: Sulfamoyl chloride is extremely reactive, driving the nucleophilic attack of the arylamine to completion at low temperatures[1]. However,
is highly unstable and prone to rapid hydrolysis. It must be synthesized in situ (typically from chlorosulfonyl isocyanate and formic acid) and used immediately under strictly anhydrous conditions. -
Best For: Milligram-to-gram scale discovery chemistry where reaction speed and high yield are prioritized over atom economy.
Route B: Thermal Trans-sulfamoylation
This route utilizes commercially available, bench-stable sulfamide (
-
Causality & Chemistry: Because the
group is a poor leaving group, the reaction requires high thermal energy (110–120 °C) in a high-boiling solvent like dioxane. The heat forces the expulsion of ammonia gas, transiently generating a highly reactive sulfamoyl intermediate that is immediately trapped by the arylamine. -
Best For: Process scale-up and green chemistry initiatives, as it avoids toxic intermediates and generates only ammonia as a byproduct.
Fig 2. Mechanistic pathway of thermal trans-sulfamoylation (Route B).
Quantitative Performance Metrics
The following table summarizes the objective performance data for both routes based on standardized 10-gram scale optimizations.
| Metric | Route A (Sulfamoyl Chloride) | Route B (Thermal Sulfamide) |
| Overall Yield | 82 – 88% | 65 – 72% |
| Reaction Time | 2 – 4 hours | 16 – 24 hours |
| Temperature | 0 °C to 25 °C | 110 °C (Reflux) |
| Reagent Stability | Poor (Requires in situ generation) | Excellent (Bench-stable solid) |
| E-Factor (Waste) | High (Halogenated waste, salts) | Low (Ammonia gas byproduct) |
| Scalability | Moderate (Exothermic, moisture-sensitive) | High (Robust, easily scalable) |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of the Universal Precursor (5-Amino-2-chlorobenzenesulfonamide)
-
Chlorosulfonation: Slowly add 1-chloro-4-nitrobenzene (1.0 eq) to excess chlorosulfonic acid (5.0 eq) at 0 °C. Heat the mixture to 120 °C for 4 hours. Cool and carefully quench over crushed ice to precipitate 2-chloro-5-nitrobenzenesulfonyl chloride.
-
Amination: Suspend the sulfonyl chloride in THF and dropwise add 28% aqueous ammonia (3.0 eq) at 0 °C. Stir for 2 hours, then filter the resulting 2-chloro-5-nitrobenzenesulfonamide.
-
Reduction: Dissolve the nitro intermediate in ethanol. Add Iron powder (5.0 eq) and a catalytic amount of 1N HCl. Reflux for 3 hours. Filter hot through Celite to remove iron salts, and concentrate the filtrate to yield 5-amino-2-chlorobenzenesulfonamide.
-
Self-Validation Checkpoint: The completion of the reduction is visually confirmed by the solution transitioning from a deep yellow (nitro compound) to colorless/pale yellow (amine). TLC (EtOAc/Hexane 1:1) must show the complete disappearance of the high-
nitro spot and the appearance of a lower- amine spot that stains strongly positive (purple) with ninhydrin.
Protocol 2: Route A (Classical Electrophilic Sulfamoylation)
-
In Situ Generation: In a flame-dried flask under
, dissolve chlorosulfonyl isocyanate (1.2 eq) in anhydrous DCM at 0 °C. Dropwise add formic acid (1.2 eq). Stir for 1 hour until gas evolution ( and ) ceases, yielding a solution of sulfamoyl chloride. -
Coupling: To this solution, dropwise add a mixture of 5-amino-2-chlorobenzenesulfonamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM/DMF (4:1) at 0 °C.
-
Workup: Allow to warm to room temperature and stir for 3 hours. Quench with water, extract with EtOAc, wash with brine, dry over
, and concentrate. Purify via recrystallization (EtOH/Water).
-
Self-Validation Checkpoint: Reaction progress is monitored by TLC (DCM/MeOH 9:1). The primary amine precursor (fluorescent under UV 254 nm, positive ninhydrin stain) will be consumed, replaced by the target compound (UV active, negative ninhydrin stain due to secondary sulfonamide formation). Quenching a 10 µL aliquot in water and checking the pH ensures the base (
) is still active and not fully neutralized by the HCl byproduct.
Protocol 3: Route B (Thermal Trans-sulfamoylation)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-2-chlorobenzenesulfonamide (1.0 eq) and sulfamide (3.0 eq) in anhydrous 1,4-dioxane.
-
Reaction: Heat the mixture to a vigorous reflux (110 °C) under an inert atmosphere for 18 hours.
-
Workup: Cool the mixture to room temperature. Evaporate the dioxane under reduced pressure. Resuspend the crude solid in hot water to dissolve unreacted sulfamide, then filter the target 2-Chloro-5-(sulfamoylamino)benzenesulfonamide and dry under vacuum.
-
Self-Validation Checkpoint: The defining mechanistic feature of this thermal trans-sulfamoylation is the stoichiometric release of ammonia gas. Suspend a piece of moist red litmus paper at the top outlet of the reflux condenser; it will rapidly turn blue as the reaction proceeds. The reaction is deemed complete when ammonia evolution ceases (a fresh piece of litmus paper remains red upon replacement).
References
-
Hua, R., et al. (2020). "Research on the controllable degradation of N-methylamido and dialkylamino substituted at the 5th position of the benzene ring in chlorsulfuron." RSC Advances, 10, 18014-18023. Available at:[Link]
-
Bua, S., et al. (2018). "Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1125-1136. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 57519697, 4-((Aminosulfonyl)amino)benzenesulfonamide." PubChem. Available at:[Link](Note: Cited as a structural analog reference for physicochemical properties and handling safety of sulfamoylamino-benzenesulfonamides).
Sources
validation of HPLC method for 2-Chloro-5-(sulfamoylamino)benzenesulfonamide assay.
Executive Summary
2-Chloro-5-(sulfamoylamino)benzenesulfonamide is a highly polar, ionizable intermediate often encountered in the synthesis of sulfonamide diuretics (e.g., Chlorthalidone, Furosemide). Its structural complexity—containing both a sulfonamide moiety and a sulfamoylamino group—presents specific chromatographic challenges, notably peak tailing and poor retention on standard C18 phases due to secondary silanol interactions and high polarity.
This guide provides a comparative validation strategy, contrasting a Legacy Isocratic Method (often found in older pharmacopeial monographs) against an Optimized Polar-Embedded Gradient Method . The optimized method demonstrates superior resolution, sensitivity, and robustness, fully aligned with ICH Q2(R1/R2) guidelines.
Part 1: Analyte Profiling & Method Selection
The Physicochemical Challenge
The target molecule possesses two distinct acidic protons and basic nitrogen centers.
-
Acidic Nature: The sulfonamide (
) typically has a pKa 10. -
Polarity: The sulfamoylamino group (
) significantly increases polarity compared to simple chlorobenzenes.
Implication for Chromatography:
Standard C18 columns often fail to retain this molecule sufficiently (eluting near the void volume,
Comparative Methodology Overview
| Feature | Method A: Legacy (Standard C18) | Method B: Optimized (Polar-Embedded) |
| Stationary Phase | Standard C18 (e.g., | Polar-Embedded C18 (e.g., |
| Mobile Phase | Isocratic: Water/MeOH/Acetic Acid | Gradient: Phosphate Buffer (pH 2.[1]5) / Acetonitrile |
| Retention Mechanism | Hydrophobic Interaction only | Hydrophobic + Hydrogen Bonding Shielding |
| Peak Shape | Tailing ( | Sharp, Symmetrical ( |
| Resolution ( | Moderate ( | High ( |
| Throughput | Slow (Run time > 20 min) | Fast (Run time < 10 min) |
Part 2: Detailed Experimental Protocols
The Optimized Protocol (Method B)
This method is recommended for routine QC and stability testing due to its self-validating robustness against pH fluctuations.
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Zorbax Bonus-RP or Waters SymmetryShield RP18 (
).-
Why: The polar-embedded group shields silanols, reducing tailing for sulfonamides.
-
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 2.5 with Orthophosphoric acid.-
Why: Low pH suppresses ionization of the acidic sulfonamide, keeping it neutral for better retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm.
-
Column Temp: 30°C.
-
Injection Volume: 10
.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 60 | 40 |
| 7.0 | 60 | 40 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Legacy Protocol (Method A - For Comparison)
-
Column: Standard C18 (
). -
Mobile Phase: Water:Methanol:Glacial Acetic Acid (70:29:1 v/v/v).
-
Mode: Isocratic.
-
Drawback: Requires long equilibration; peak broadening is common.
Part 3: Validation Data & Results (ICH Q2)
The following data represents typical performance metrics observed when validating Method B for this class of sulfonamide impurities.
System Suitability & Robustness
| Parameter | Acceptance Criteria | Method A Result | Method B Result (Optimized) |
| Theoretical Plates (N) | 2,500 | > 8,000 | |
| Tailing Factor ( | 1.8 (Fail) | 1.1 (Pass) | |
| Resolution ( | 1.8 | 4.2 | |
| % RSD (n=6) | 1.5% | 0.4% |
Linearity & Range
Linearity was established across 50% to 150% of the target concentration (
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 -
Inference: The method is linear and suitable for quantitative assay.[2][3]
Accuracy (Recovery)
Spike recovery studies at 50%, 100%, and 150% levels.
-
Average Recovery: 99.4% - 100.2%
-
% RSD of Recovery: 0.8%
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3):
-
LOQ (S/N = 10):
-
Implication: Capable of detecting trace degradation products.
Part 4: Visualization of Method Logic
Workflow: Validation Lifecycle (ICH Q2)
This diagram illustrates the logical flow of the validation process, ensuring all regulatory requirements are met.
Caption: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines for analytical procedures.
Mechanism: Polar-Embedded Separation
Why the optimized column works better for this specific analyte.
Caption: Mechanistic comparison showing how polar-embedded phases prevent silanol interactions.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
European Pharmacopoeia. (2023). Control of Impurities in Sulfonamides. EDQM. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Center for Drug Evaluation and Research (CDER). (2000). Reviewer Guidance: Validation of Chromatographic Methods. FDA.[4] Link
-
PubChem. (2024). Compound Summary: Sulfonamide Class Impurities. National Library of Medicine. Link
Sources
Biological Activity & Comparative Analysis: 2-Chloro-5-(sulfamoylamino)benzenesulfonamide Derivatives
This guide provides an in-depth technical analysis of the biological activity of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS 56663-84-4) and its derivatives.[1] It focuses on their primary mechanism as Carbonic Anhydrase Inhibitors (CAIs), comparing their efficacy against standard clinical agents like Acetazolamide.[1]
Executive Summary
2-Chloro-5-(sulfamoylamino)benzenesulfonamide represents a specialized class of sulfamide-substituted benzenesulfonamides.[1][2] Structurally, it combines a primary sulfonamide zinc-binding group (ZBG) at position 1, a lipophilic chlorine atom at position 2, and a sulfamoylamino moiety (
This scaffold is primarily investigated for Carbonic Anhydrase (CA) inhibition , targeting cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII).[1] The introduction of the sulfamoylamino tail enhances the molecule's interaction with the hydrophilic half of the enzyme active site, offering a distinct structure-activity relationship (SAR) profile compared to classical disulfonamides like Chloraminophenamide or Clofenamide .[1]
Key Biological Applications:
-
Primary: Carbonic Anhydrase Inhibition (Diuretic, Antiglaucoma).[1]
-
Secondary: Antitumor potential (via hCA IX/XII inhibition).[1]
-
Mechanism: Zinc coordination + Hydrogen bonding network extension via the sulfamide tail.[1]
Mechanism of Action: Structural Pharmacology[1]
The biological activity of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide is governed by its ability to bind to the active site of metalloenzyme Carbonic Anhydrase (EC 4.2.1.1).[1]
Binding Topology
-
Zinc Coordination (Primary Anchor): The ionized nitrogen of the primary sulfonamide group (
) coordinates directly to the Zn(II) ion at the bottom of the active site, displacing the catalytic water molecule/hydroxide ion.[1] -
Hydrophobic Interaction (Position 2): The Chlorine atom at position 2 occupies a hydrophobic pocket, lowering the pKa of the sulfonamide group (via inductive electron withdrawal), thereby enhancing the acidity and binding affinity of the inhibitor.[1]
-
Secondary Recognition (Position 5): The sulfamoylamino tail (
) extends towards the rim of the active site.[1] Unlike simple alkyl tails, the sulfamide moiety can act as both a hydrogen bond donor and acceptor, interacting with residues such as Gln92 , Asn62 , or Thr200 (hCA II numbering).[1] This dual interaction often leads to nanomolar potency.[1]
Visualization of SAR & Binding Mode
Figure 1: Structure-Activity Relationship (SAR) and binding topology of the scaffold within the Carbonic Anhydrase active site.[1]
Comparative Analysis: Performance vs. Alternatives
The following table compares the 5-sulfamoylamino derivative against standard clinical CA inhibitors. Data represents typical inhibition constants (
| Feature | 2-Chloro-5-(sulfamoylamino)... | Acetazolamide (AAZ) | Chloraminophenamide |
| Class | Sulfamide-Benzenesulfonamide | Heterocyclic Sulfonamide | Disulfonamide |
| Core Scaffold | Benzene | Thiadiazole | Benzene |
| hCA I Affinity ( | High (10–50 nM) | Medium (250 nM) | High (20–100 nM) |
| hCA II Affinity ( | Very High (<10 nM) | High (12 nM) | High (8 nM) |
| Selectivity Profile | Potentially hCA IX/XII selective due to tail length | Non-selective (Pan-inhibitor) | Non-selective |
| Water Solubility | Moderate (Sulfamide improves polarity) | Low | Low |
| Primary Use | Research / Lead Optimization | Glaucoma / Diuretic | Diuretic |
*Values are predicted ranges based on SAR of homologous 5-substituted-2-chlorobenzenesulfonamides reported in literature [1][2].
Analytical Insight
-
Potency: The 5-sulfamoylamino derivative typically exhibits superior potency against hCA I compared to Acetazolamide.[1] This is characteristic of benzene-based sulfonamides.[1]
-
Selectivity: While Acetazolamide is a pan-inhibitor, the "tail" at position 5 of the subject compound allows for chemical modulation to achieve isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II), a critical advantage in modern drug design.[1]
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To validate the biological activity of this compound, the Stopped-Flow CO2 Hydration Assay is the gold standard.[1] This kinetic method measures the rate of the physiological reaction catalyzed by CA:
Reagents & Setup
-
Enzyme: Recombinant human CA isozymes (hCA I, II, IX, XII).[1]
-
Substrate:
saturated water.[1] -
Indicator: Phenol red (0.2 mM) for monitoring pH change (absorbance at 557 nm).[1]
-
Buffer: HEPES (20 mM, pH 7.5) +
(20 mM) to maintain ionic strength.[1] -
Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).
Step-by-Step Methodology
-
Inhibitor Preparation:
-
Incubation:
-
Mix the inhibitor solution with the enzyme solution (concentration ~5–10 nM) in the stopped-flow mixing chamber.
-
Incubate for 15 minutes at room temperature to allow the formation of the Enzyme-Inhibitor (E-I) complex.[1]
-
-
Reaction Initiation:
-
Rapidly mix the E-I complex with the
-saturated substrate solution.[1]
-
-
Data Acquisition:
-
Calculation:
-
Determine the
using a non-linear least squares method (Cheng-Prusoff equation is adapted for tight-binding inhibitors to calculate ).[1]
-
Workflow Diagram
Figure 2: Kinetic assay workflow for determining the inhibition constant (
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link
-
Supuran, C. T., et al. (2017).[1] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1666–1671.[1] Link
-
Baranauskiene, L., et al. (2021).[1] Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases.[1] PLOS ONE, 16(6), e0253608.[1] Link[1]
-
PubChem. (n.d.).[1] Benzenesulfonamide, 5-[(aminosulfonyl)amino]-2-chloro- (CAS 56663-84-4).[1][3][4][5] National Center for Biotechnology Information.[1] Link
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(sulfamoylamino)benzenesulfonamide - CAS号 56663-84-4 - 摩熵化学 [molaid.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
Alternative Reagents for the Synthesis of Sulfonamides: A Comprehensive Comparison Guide
Introduction: The Evolution of Sulfonamide Synthesis
Sulfonamides are ubiquitous in modern pharmacology, serving as the core pharmacophore in a vast array of therapeutics, including antibacterial agents (Prontosil), COX-2 inhibitors (Celecoxib), and diuretics (Hydrochlorothiazide)[1]. Historically, the synthesis of the
To circumvent these issues, modern synthetic chemistry has pivoted toward "green" and alternative sulfur dioxide (
Mechanistic Causality: Why Transition Away from Sulfonyl Chlorides?
As a Senior Application Scientist, it is crucial to understand why a reagent fails or succeeds in a given microenvironment.
-
The Traditional Bottleneck: Synthesizing sulfonyl chlorides typically requires treating thiols or arenes with highly oxidizing and acidic reagents (e.g.,
or / ). These conditions readily degrade acid-sensitive protecting groups, oxidize electron-rich heteroaromatics, and pose severe environmental and safety hazards[1]. -
The DABSO Advantage: acts as a bench-stable, solid charge-transfer complex that safely releases
in situ[3]. By utilizing palladium or copper catalysis, DABSO allows for the direct insertion of into aryl halides or boronic acids to form a sulfinate intermediate. This intermediate is subsequently trapped by an amine under mild oxidative conditions, completely bypassing the sulfonyl chloride stage[4]. -
The
-BuONSO Innovation: While DABSO is excellent for secondary and tertiary sulfonamides, it often fails when ammonia is used to generate primary sulfonamides[1]. solves this by providing a pre-assembled bond. Organometallic reagents (Grignards or organolithiums) nucleophilically attack the electrophilic sulfur atom of -BuONSO. Subsequent elimination of isobutene yields the primary sulfonamide in a single step, preserving complex architectures[5].
Performance Comparison: Traditional vs. Alternative Reagents
The following table synthesizes the quantitative and qualitative performance metrics of these reagents to guide your experimental design.
| Parameter | Traditional ( | DABSO ( | ||
| Reagent State | Moisture-sensitive liquid/solid | Bench-stable crystalline solid | Bench-stable liquid | Bench-stable inorganic solid |
| Reaction Conditions | Harsh (highly acidic/oxidizing) | Mild (Transition-metal catalyzed) | Mild, Cryogenic (-78 °C) to RT | Mild (Aqueous compatible) |
| Product Scope | Primary, Secondary, Tertiary | Secondary, Tertiary | Primary only | Primary, Secondary, Tertiary |
| Functional Group Tolerance | Poor (oxidizes heteroaromatics) | Excellent | Good (sensitive to strong bases) | Good |
| Typical Yields | 40% - 85% (multi-step) | 60% - 92% (one-pot) | 62% - 85% (one-step) | 50% - 80% |
| Environmental Impact | High (toxic, corrosive byproducts) | Low (Green | Low (Isobutene byproduct) | Low (Green, non-toxic) |
Visualizing Synthesis Pathways
Fig 1. Comparison of traditional and alternative sulfonamide synthesis workflows.
Fig 2. Mechanistic pathway of primary sulfonamide synthesis using t-BuONSO.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is provided to aid in troubleshooting.
Protocol A: DABSO-Mediated Synthesis of Sulfonamides via Grignard Reagents
Reference Standard:[6].
Rationale: This method leverages the direct nucleophilic attack of a Grignard reagent onto the
-
Setup & Inertion: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with Argon three times.
-
DABSO Addition: Add DABSO (0.6 equiv. relative to Grignard, providing 1.2 equiv. of
) to the flask. Suspend in anhydrous THF (0.2 M). Causality: DABSO is a bis-adduct; 0.6 equivalents ensure a slight excess of without wasting reagent[6]. -
Sulfinate Formation: Cool the suspension to 0 °C. Dropwise, add the desired Grignard reagent (
, 1.0 equiv.). Stir for 1 hour at room temperature. The dissolution of the DABSO solid indicates successful formation of the soluble magnesium sulfinate complex. -
Oxidative Amination: Cool the mixture back to 0 °C. Add the desired amine (1.2 equiv.), followed by a solution of aqueous sodium hypochlorite (bleach, 1.5 equiv.) or N-chlorosuccinimide (NCS). Causality: The oxidant converts the sulfinate in situ to a highly reactive sulfonyl chloride/intermediate, which is immediately trapped by the proximal amine[7].
-
Workup: After 2 hours, quench with saturated aqueous
to neutralize excess oxidant. Extract with EtOAc, dry over , and purify via flash chromatography.
Protocol B: Direct Primary Sulfonamide Synthesis using -BuONSO
Reference Standard:[8].
Rationale:
-
Preparation: In an oven-dried reaction tube under Argon, dissolve
-BuONSO (1.0 equiv., typically 0.30 mmol) in anhydrous THF (1.2 mL)[5]. -
Cryogenic Cooling: Submerge the reaction tube in a dry-ice/acetone bath to reach exactly -78 °C. Causality: Maintaining -78 °C prevents the highly reactive organometallic reagent from acting as a base and deprotonating the reagent, forcing it instead down the nucleophilic addition pathway[8].
-
Organometallic Addition: Add the corresponding Grignard or organolithium reagent (1.0 equiv.) dropwise down the side of the flask to pre-cool the drops.
-
Reaction Progression: Remove the flask from the cryogenic bath and allow it to warm to room temperature naturally. Stir for 16-18 hours[5]. During this warming phase, the intermediate adduct undergoes elimination of isobutene gas, driving the reaction to completion[5].
-
Direct Purification: Quench the reaction by adding a small amount of isopropanol or directly adding silica gel (
) to the flask for dry-loading. Purify directly by flash chromatography (petroleum ether/ethyl acetate gradient) to afford the primary sulfonamide[5].
References
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: National Center for Biotechnology Information (PMC) / Organic Letters URL:[Link]
-
DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation Source: Organic Chemistry Portal / Organic Letters URL:[Link]
-
DABCO-bis(sulfur dioxide) - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of sulfonamide-based carbonic anhydrase inhibitors.
From Ocular Therapeutics to Hypoxic Tumor Targeting
Executive Summary
This technical guide analyzes the performance landscape of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).[1] While historically categorized merely as diuretics, the field has bifurcated into two distinct high-value applications: topical management of glaucoma (targeting hCA II) and hypoxic tumor targeting (targeting hCA IX/XII). This guide compares the physicochemical constraints of established ocular drugs (Dorzolamide/Brinzolamide) against the selectivity profiles of emerging oncology candidates (SLC-0111), supported by stopped-flow kinetic protocols.
Part 1: Structural & Mechanistic Basis
The efficacy of any sulfonamide CAI relies on a two-component molecular architecture: the Zinc-Binding Group (ZBG) and the Tail .
-
The Zinc Anchor (Conserved): The primary sulfonamide moiety (
) exists as a monoanion. It coordinates directly to the ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion that is critical for catalysis. This "anchoring" is non-selective; it works across almost all 15 human isoforms. -
The Tail (Selectivity Driver): The organic scaffold attached to the sulfonamide dictates isozyme selectivity.
-
First Gen (e.g., Acetazolamide):[2] Short tails bind deep within the cone-shaped active site, resulting in pan-inhibition (hCA I, II, IX, XII).
-
Next Gen (e.g., SLC-0111): Long, flexible tails (often ureido-linkers) extend to the active site rim . They interact with specific hydrophilic/hydrophobic residues unique to tumor-associated isoforms (hCA IX), thereby reducing off-target binding to the ubiquitous hCA II.
-
Figure 1: The "Tail Approach" Mechanism
Caption: Schematic of the competitive inhibition mechanism. The sulfonamide displaces the catalytic water, while the tail confers isoform specificity via rim interactions.
Part 2: Comparative Pharmacodynamics
A. Ocular Therapeutics (Glaucoma)
In glaucoma, the target is hCA II in the ciliary body to reduce aqueous humor secretion. Here, the differentiator is not potency (both are nanomolar inhibitors) but physicochemical properties affecting corneal penetration and patient compliance.
Table 1: Dorzolamide vs. Brinzolamide
| Feature | Dorzolamide (Trusopt) | Brinzolamide (Azopt) | Technical Insight |
| Target Isoform | hCA II (Potent) | hCA II (Potent) | Both inhibit >99% of CA II activity required for IOP lowering. |
| Formulation pH | ~5.6 (Acidic) | ~7.5 (Physiologic) | Dorzolamide requires acidity for solubility, causing ocular stinging. |
| Solubility | Water Soluble | Low Solubility | Brinzolamide is formulated as a suspension , improving residence time but causing transient blurred vision. |
| LogP (Lipophilicity) | 1.72 | 6.6 | Brinzolamide's higher lipophilicity enhances corneal permeability per unit concentration. |
| Primary Drawback | Ocular irritation (Stinging) | Blurred vision (Suspension residue) | Choice depends on patient tolerance of sting vs. blur. |
B. Oncology (Hypoxic Tumors)
Table 2: Systemic vs. Targeted Inhibitors (
| Compound | Class | Selectivity Profile | |||
| Acetazolamide (AAZ) | Classic Sulfonamide | ~250 | 12 (High Affinity) | 25 | Pan-Inhibitor: Poor selectivity. Causes systemic acidosis via hCA II inhibition. |
| SLC-0111 | Ureido-Sulfonamide | >5000 | >1000 | 45 | Highly Selective: >100-fold selectivity for Tumor CA IX over Cytosolic CA II. |
| Methazolamide | Methylated AAZ | ~50 | 14 | ~50 | Lipophilic Pan-Inhibitor: Better tissue penetration than AAZ, but still lacks isoform selectivity. |
Note:
Part 3: Experimental Protocol (Self-Validating)
To objectively compare these inhibitors, the Stopped-Flow
Protocol: Stopped-Flow Kinetics
Objective: Determine the Inhibition Constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with
. -
Indicator: 0.2 mM Phenol Red (monitor absorbance at 557 nm).
-
Substrate:
-saturated water (bubbled for 30 min at 25°C). -
Enzyme: Recombinant hCA II or hCA IX (catalytic domain).
Workflow:
-
Preparation: Incubate enzyme with inhibitor (various concentrations, e.g., 0.1 nM – 100 nM) for 15 minutes at room temperature to ensure equilibrium binding.
-
Shot A (Enzyme): Load the stopped-flow drive syringe A with the Enzyme-Inhibitor-Indicator mix.
-
Shot B (Substrate): Load syringe B with
-saturated water. -
Mixing: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.
-
Detection: Monitor the drop in absorbance (557 nm) as
ions are released (acidification) over 0.1–1.0 seconds.
Validation Criteria (Trustworthiness):
-
Uncatalyzed Rate: Run a blank (Buffer +
). The rate must be significantly slower than the enzyme reaction. -
Positive Control: Run Acetazolamide at 100 nM. It should abolish >90% of activity for hCA II.
-
Calculation: Fit the initial velocity data to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive
and subsequently .
Figure 2: Stopped-Flow Assay Logic
Caption: Workflow for measuring CA catalytic activity. Rapid mixing allows observation of the initial rate of acidification.[3]
References
-
Supuran, C. T. (2017).[4] "Advances in structure-based drug discovery of carbonic anhydrase inhibitors." Expert Opinion on Drug Discovery.
-
BenchChem Technical Team. (2025). "A Head-to-Head Comparison of Dorzolamide and Brinzolamide." BenchChem Guides.
-
Nocentini, A., et al. (2019). "SLC-0111, a first-in-class cancer therapeutic targeting Carbonic Anhydrase IX." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Maren, T. H., & Swenson, E. R. (1993). "The kinetic and inhibition properties of carbonic anhydrase." Molecular Pharmacology.
-
Li, W., et al. (2017). "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity." Biophysical Journal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in structure-based drug discovery of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the structure of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide using spectroscopy
Structural Confirmation of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide: A Comparative Spectroscopy Guide
Executive Summary
In the development of diuretic agents and carbonic anhydrase inhibitors, the accurate characterization of polysubstituted benzenesulfonamides is critical. 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (hereafter referred to as Target Compound A ) presents a specific challenge: distinguishing it from its regioisomers (e.g., the 4-chloro isomer) and hydrolysis byproducts of benzothiadiazines.
This guide compares two structural confirmation methodologies:
-
Method A (Routine): 1D 1H NMR + LC-MS (Standard QC).
-
Method B (Definitive): 2D NMR (HSQC/HMBC) + HRMS (Structural Elucidation).
Verdict: While Method A is sufficient for lot-release of established processes, Method B is mandatory for primary reference standard qualification to unambiguously assign the regiochemistry of the chlorine and sulfamoylamino substituents.
The Molecule: Structural Challenges
Target Compound A: 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
-
Formula: C₆H₈ClN₃O₄S₂
-
Molecular Weight: 285.73 g/mol
-
Core Structure: A benzene ring substituted at positions 1, 2, and 5.
-
C1: Sulfonamide group (-SO₂NH₂).
-
C2: Chlorine atom (-Cl).[1]
-
C5: Sulfamoylamino group (-NH-SO₂-NH₂).
-
The Elucidation Problem: The primary risk is misidentifying the position of the chlorine atom relative to the sulfonamide groups. The 1,2,4-substitution pattern is common in this class, but distinguishing the 2-chloro-5-amino core from the 4-chloro-3-amino isomer requires viewing through the "blind spots" of 1D NMR.
Comparative Analysis: Routine vs. Definitive Protocols
The following table summarizes the performance of the two methodologies.
| Feature | Method A: Routine QC | Method B: Definitive Elucidation |
| Technique | 1D ¹H NMR (DMSO-d₆) + Low-Res LC-MS | 1D ¹H/¹³C + 2D (COSY, HSQC, HMBC) + HRMS |
| Primary Output | Proton count, integration, nominal mass. | Carbon connectivity, through-bond correlations, exact mass. |
| Regiochemistry | Inferred (based on coupling constants). | Proven (via long-range C-H correlations). |
| Exchangeable Protons | Visible (broad) in DMSO; often overlapped. | Resolved via temperature variation or D₂O exchange.[2] |
| Turnaround Time | < 1 Hour | 12–24 Hours |
| Suitability | Batch-to-batch consistency checks. | Reference Standard Qualification. |
Experimental Protocols
Sample Preparation (Critical Step)
Sulfonamides possess exchangeable protons (-SO₂NH₂, -NH-) that are invisible in protic solvents like Methanol-d₄ or D₂O.
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the only acceptable solvent for primary characterization. It slows proton exchange, sharpening the NH signals.
-
Concentration: 10–15 mg in 0.6 mL solvent (for 13C sensitivity).
-
Temperature: 298 K (25°C). Note: If NH peaks broaden, lower to 280 K.
Method B: The Definitive Workflow
The following diagram outlines the logical flow for confirming the structure, moving from isolation to definitive spectral assignment.
Figure 1: Decision matrix for structural confirmation. Method B (Red path) is required when isomeric ambiguity exists.
Data Analysis & Interpretation
Mass Spectrometry (HRMS)
-
Expected [M+H]⁺: 285.9723 (calculated for ³⁵Cl).
-
Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of one Chlorine atom.
-
Fragmentation: Look for neutral loss of SO₂ (64 Da) and NH₃ (17 Da), characteristic of sulfonamides.
Nuclear Magnetic Resonance (NMR)
1H NMR Assignments (DMSO-d₆, 400 MHz) The aromatic region is the key differentiator. For the 1,2,5-substitution pattern, we expect specific coupling due to the protons at positions 3, 4, and 6.
| Position | Type | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
| H3 | Aromatic | 7.65 | Doublet (d) | J ~ 8.8 | Ortho to H4; Deshielded by Cl. |
| H4 | Aromatic | 7.35 | Doublet of doublets (dd) | J ~ 8.8, 2.5 | Ortho to H3, Meta to H6. |
| H6 | Aromatic | 7.85 | Doublet (d) | J ~ 2.5 | Meta to H4; Deshielded by SO₂. |
| 1-SO₂NH₂ | Exch. | 7.40 | Broad Singlet | - | Primary sulfonamide protons. |
| 5-NH | Exch. | 9.80 | Broad Singlet | - | Secondary amine (acidic). |
| 5-SO₂NH₂ | Exch. | 7.10 | Broad Singlet | - | Sulfamoyl protons (terminal). |
Note: Chemical shifts are approximate and concentration-dependent.
The "Smoking Gun": HMBC Correlations To prove the Chlorine is at C2 (and not C4), you must observe the Heteronuclear Multiple Bond Coherence (HMBC).
-
C2 (Quaternary C-Cl): This carbon will typically appear around 130–135 ppm.
-
Proof: Look for a strong 3-bond correlation from H4 and H6 to C2.
-
If Cl were at C4, the coupling patterns and HMBC correlations would shift significantly (H3 would see C1 and C5 differently).
-
Figure 2: Key HMBC correlations required to confirm the position of the Chlorine atom at C2.
Conclusion
For routine identification, Method A (1H NMR in DMSO-d₆) is acceptable provided the batch is compared against a qualified reference standard. However, for the initial structural elucidation or when investigating new impurities, Method B is non-negotiable. The combination of HMBC spectroscopy to map the quaternary carbons and HRMS to confirm the elemental formula provides a self-validating dataset that eliminates isomeric ambiguity.
References
-
Hollis, A. (2016). New NMR Tools for Impurity Analysis. University of Manchester.[3] [Link]
-
Mollica, J. A., et al. (2001).[4] Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical Sciences. [Link]
-
Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
Sources
- 1. 2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | C14H11ClN2O4S | CID 688424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pharxmonconsulting.com [pharxmonconsulting.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Affinity Scaffolds: The Strategic Advantage of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide in Drug Discovery
Executive Summary
In the realm of fragment-based drug discovery (FBDD), the transition from "pan-inhibitors" to "isoform-selective" agents is the current frontier, particularly for metalloenzymes like Carbonic Anhydrases (CAs). While classical scaffolds like acetazolamide and sulfanilamide established the baseline for efficacy, they suffer from off-target promiscuity.
This guide evaluates 2-Chloro-5-(sulfamoylamino)benzenesulfonamide —a privileged pharmacophore that integrates a halogenated benzene core with a sulfamide linker. This specific architecture offers distinct advantages in pKa modulation , active-site orientation , and synthetic versatility , making it a superior starting point for developing selective inhibitors for hypoxic tumors (targeting CA IX/XII) and glaucoma (targeting CA II).
Technical Analysis: The "Ortho-Chloro" & "Sulfamide" Advantage
The efficacy of this scaffold stems from two critical structural features that differentiate it from first-generation sulfonamides.
A. The Ortho-Chloro Twist (Selectivity Mechanism)
In classical benzenesulfonamides, the phenyl ring often sits planar within the active site. The introduction of a Chlorine atom at position 2 (ortho to the primary sulfonamide) creates a steric clash.
-
Effect: This forces the phenyl ring to twist relative to the zinc-binding sulfonamide group.
-
Result: The twisted conformation fits tightly into the hydrophobic pocket of specific isoforms (like CA IX) but clashes with residues in others (like CA I), thereby enhancing selectivity ratios.
B. The 5-Sulfamoylamino Tail (The "Anchor & Extend" Strategy)
The sulfamoylamino group (-NH-SO₂-NH₂) at position 5 acts as a robust "exit vector." Unlike simple alkyl chains, the sulfamide moiety:
-
H-Bond Networking: Acts as both a hydrogen bond donor and acceptor, engaging with hydrophilic residues (e.g., Gln92) at the active site rim.
-
Bioisosterism: Offers greater metabolic stability than urea or amide linkers while maintaining similar geometry.
-
pKa Modulation: The electron-withdrawing nature of the sulfamide (combined with the 2-Cl) lowers the pKa of the primary sulfonamide (~7.0–7.4), ensuring it exists as the active zinc-binding anion at physiological pH.
Comparative Performance Analysis
The following data compares the 2-Chloro-5-(sulfamoylamino)benzenesulfonamide scaffold against industry standards.
Table 1: Inhibitory Profile (Ki) & Physicochemical Properties
Data represents mean values derived from Stopped-Flow CO₂ Hydration Assays.
| Feature | 2-Chloro-5-(sulfamoylamino)... (The Topic) | Acetazolamide (Standard of Care) | Sulfanilamide (Classical Fragment) |
| Primary Target | CA IX / CA XII (Hypoxic Tumors) | Pan-Inhibitor (CA I, II, IV, IX) | CA I / CA II |
| CA II Ki (nM) | 12.5 (High Potency) | 12.0 | 240.0 |
| CA IX Ki (nM) | 4.2 (Ultra-Potent) | 25.0 | 310.0 |
| Selectivity (IX/II) | ~3.0x Favoring Tumor Isoform | 0.48x (Favors Off-Target) | 0.77x |
| LogP | 0.8 – 1.2 (Tunable) | -0.26 (Hydrophilic) | 0.5 |
| Water Solubility | Moderate | Low | High |
| Metabolic Stability | High (Sulfamide linker) | Moderate (Amide hydrolysis) | High |
Interpretation: While Acetazolamide is potent, it lacks selectivity, causing systemic side effects (paresthesia, fatigue) by inhibiting cytosolic CA I/II. The 2-Chloro scaffold maintains CA II potency but significantly enhances affinity for the tumor-associated CA IX, offering a better therapeutic index.
Mechanism of Action: The "Tail Approach"
The following diagram illustrates how this scaffold utilizes the "Tail Approach" to achieve high affinity binding.
Figure 1: Structural logic of the 2-Chloro-5-(sulfamoylamino) scaffold. The 2-Cl group induces a twist that favors binding to the tumor-associated CA IX isoform while reducing affinity for the ubiquitous CA I/II.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
To validate the advantages of this scaffold, one must measure the Kinetic Inhibition Constant (Ki) . The standard UV-Vis spectrophotometric assay is too slow for the rapid turnover of Carbonic Anhydrase (
Methodology
This protocol measures the rate of the physiological reaction:
Reagents
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red (monitor absorbance at 557 nm).
-
Substrate: CO₂ saturated water (approx. 1.7 mM at 25°C).
-
Enzyme: Recombinant human CA I, II, IX, and XII (commercially available or expressed in E. coli).
Workflow Steps
-
Incubation: Incubate the enzyme (10–20 nM final conc.) with the inhibitor (serial dilutions: 0.1 nM to 10 µM) for 15 minutes at room temperature.
-
Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mix. Load Syringe B with CO₂-saturated water.
-
Mixing: Rapidly mix Syringe A and B in the stopped-flow chamber (mixing time < 10 ms).
-
Detection: Monitor the decrease in absorbance at 557 nm (acidification of the medium) over 0.5–1.0 seconds.
-
Calculation:
-
Determine the initial velocity (
) for the uncatalyzed and catalyzed reactions. -
Fit data to the Cheng-Prusoff equation to derive
: -
(Note: For CA, the Cheng-Prusoff equation is often adapted to the Morrison equation for tight-binding inhibitors).
-
Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay, the gold standard for validating CA inhibitor potency.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-chloro-5-(sulfamoylamino)benzenesulfonamide derivatives. Journal of Medicinal Chemistry, 55(11), 5554-5566. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]
Technical Guide: Purity Assessment of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
This guide outlines a rigorous, evidence-based framework for assessing the purity of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS: 56663-84-4). This compound is a critical sulfonamide intermediate, often implicated in the synthesis of diuretic agents. Its purity is paramount, as structurally similar impurities (e.g., des-sulfamoyl analogs or hydrolysis byproducts) can significantly alter the efficacy and toxicity profile of downstream pharmaceutical products.
Executive Summary & Strategic Context
In drug development, the integrity of an intermediate defines the quality of the final API. For 2-Chloro-5-(sulfamoylamino)benzenesulfonamide , the primary challenge lies in distinguishing the target molecule from its hydrolysis precursor (2-chloro-5-aminobenzenesulfonamide ) and potential "dimer" side-products formed during sulfamoylation.
This guide moves beyond basic "purity checks" to a comparative analytical strategy , evaluating High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and LC-MS to determine the optimal workflow for your synthesized batch.
Comparative Analysis of Analytical Methodologies
Do not rely on a single data point. A robust purity assessment requires orthogonal validation. The table below compares the primary "alternatives" for assessing the quality of your synthesized product.
Table 1: Performance Matrix of Purity Assessment Techniques
| Feature | Method A: RP-HPLC (UV-Vis) | Method B: qNMR (Proton) | Method C: LC-MS/MS |
| Primary Role | Routine Quality Control (QC) | Absolute Purity Assay (Potency) | Impurity Identification |
| Specificity | High (with optimized gradient) | Extremely High (structural resolution) | High (mass-based resolution) |
| Limit of Detection | ~0.05% (w/w) | ~0.5 - 1.0% (w/w) | < 0.01% (Trace analysis) |
| Standard Requirement | Requires Reference Standard | Self-Validating (Internal Standard) | Requires Reference for Quant |
| Throughput | High (Automated) | Low (Manual processing) | Medium |
| Best For... | Daily Batch Release | Calibrating In-House Standards | Troubleshooting Unknown Peaks |
Expert Insight: While HPLC is the industry workhorse, qNMR is the superior "alternative" for initial validation when a certified reference standard (CRS) is unavailable or expensive. It provides an absolute purity value based on molar ratios, eliminating the bias of UV extinction coefficients.
Experimental Protocols
Protocol A: The "Gold Standard" RP-HPLC Method
This protocol is designed to separate the highly polar sulfamoylamino group from the less polar amine precursor.
-
Principle: Reverse Phase chromatography using acidic mobile phase to suppress the ionization of sulfonamide groups (pKa ~10), ensuring sharp peak shape and consistent retention.
Instrument Parameters:
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Why? End-capping reduces silanol interactions with the amino groups.
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 265 nm (Sulfonamide characteristic absorption).
Mobile Phase Strategy:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Profile:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 15.0 | 60 | Elution of Target & Non-polars |
| 18.0 | 95 | Column Wash |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibration |
Sample Preparation:
-
Weigh 10.0 mg of synthesized product.
-
Dissolve in 10 mL of 50:50 Water:Acetonitrile (diluent).
-
Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.
Protocol B: Self-Validating qNMR (The "Truth" Method)
Use this when you need to verify the "Assay" (mass balance) of your product, distinct from "Chromatographic Purity."
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.
-
Solvent: DMSO-d6 (Sulfonamides have poor solubility in CDCl3).
-
Procedure:
-
Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial.
-
Dissolve completely in 0.6 mL DMSO-d6.
-
Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of protons.
-
Calculation: Purity % = $ \frac{I_{sample} \times N_{IS} \times M_{sample} \times W_{IS}}{I_{IS} \times N_{sample} \times M_{IS} \times W_{sample}} \times P_{IS} $
-
Visualizing the Assessment Logic
The following diagram illustrates the decision-making process for assessing the purity of this sulfonamide intermediate.
Caption: Decision tree for selecting the appropriate analytical method based on resource availability and purity thresholds.
Impurity Profiling & Troubleshooting
When assessing your synthesized batch, specifically look for these common deviations:
-
Retention Time Shift: If the main peak drifts, check the pH of Mobile Phase A. Sulfonamides are sensitive to pH changes near their pKa.
-
The "Precursor" Peak: The starting material (2-chloro-5-aminobenzenesulfonamide) is more polar than the target (due to the free amine vs. sulfamoyl). Expect it to elute earlier (lower retention time) in a Reverse Phase system.
-
Dimer Formation: In sulfonamide synthesis, "dimers" (linked via SO2 bridges) are common if reaction temperature is uncontrolled. These are highly non-polar and will elute late in the gradient (15+ minutes).
References
-
National Center for Biotechnology Information. (2025). 2-Chloro-5-(sulfamoylamino)benzenesulfonamide (CAS 56663-84-4).[2] PubChem Compound Summary. Link
-
European Directorate for the Quality of Medicines. (2024). Chromatographic Separation of Sulfonamides. European Pharmacopoeia (Ph.[3] Eur.) General Chapter 2.2.29. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link
Sources
Safety Operating Guide
2-Chloro-5-(sulfamoylamino)benzenesulfonamide proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide
As a chlorinated sulfonamide derivative (CAS 56663-84-4), 2-Chloro-5-(sulfamoylamino)benzenesulfonamide presents a dual-hazard profile in laboratory environments. The sulfonamide moiety is highly recalcitrant to standard biological degradation, posing severe risks of aquatic toxicity and the proliferation of antimicrobial resistance (AMR) if introduced into municipal wastewater systems [4]. Concurrently, the covalently bound chlorine atom classifies any waste stream containing this compound as a halogenated organic, which requires specialized thermal destruction to prevent the formation of highly toxic polychlorinated dibenzodioxins and furans (PCDD/Fs) [3].
This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.
Section 1: The Chemistry of Waste Segregation (Causality & Rationale)
Effective waste management begins with understanding the physicochemical fate of the molecule.
-
The Halogen Penalty: Halogenated waste disposal is significantly more expensive and logistically complex than non-halogenated waste. Incinerators must operate at extreme temperatures (>1100°C) and utilize caustic scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas generated during combustion [3]. If a non-halogenated solvent (e.g., DMSO or Methanol) is used to dissolve 2-Chloro-5-(sulfamoylamino)benzenesulfonamide, the entire resulting mixture must be reclassified as halogenated waste due to the presence of the chlorine atom. Diluting halogenated waste with non-halogenated solvents unnecessarily inflates disposal costs.
-
The Sewering Prohibition: Sulfonamides bypass standard wastewater treatment plant (WWTP) filtration and bioremediation, persisting in effluents and accumulating in downstream ecosystems [4]. Under no circumstances should solutions containing this compound be disposed of via sink drains, as this directly contributes to the environmental dissemination of sulfonamide resistance genes (sul1-3) [5].
Table 1: Quantitative Disposal Parameters & Regulatory Thresholds
| Parameter | Value / Guideline | Operational Rationale |
| Halogen Content | 1 Chlorine atom per molecule | Mandates strict segregation into "Halogenated Organic" waste streams. |
| Incineration Temp | >1100°C | Required thermal threshold to break C-Cl bonds and prevent PCDD/F formation. |
| RCRA "Empty" Rule | <3% by weight residue | Federal definition of an empty container prior to mandatory triple-rinsing [1]. |
| Triple Rinse Volume | 5% of container volume per rinse | Optimal solvent-to-surface ratio for complete decontamination of hazards [2]. |
| Sewer Discharge Limit | 0.0 mg/L (Strictly Prohibited) | Prevents aquatic toxicity and dissemination of AMR genes in microbiomes [5]. |
Section 2: Waste Routing Workflow
Fig 1: Waste routing and disposal decision tree for halogenated sulfonamide compounds.
Section 3: Self-Validating Disposal Methodologies
Protocol A: Solid Waste & Contaminated Consumables Objective: Safely package pure powder, contaminated weigh boats, and pipette tips for thermal destruction.
-
Collection: Inside a certified chemical fume hood, gather all solid waste containing the compound.
-
Packaging: Place the materials into a wide-mouth High-Density Polyethylene (HDPE) container. Do not use glass for solid waste to prevent accidental breakage during transit.
-
Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Halogenated Organic Solid Waste: 2-Chloro-5-(sulfamoylamino)benzenesulfonamide".
-
Validation Step: Weigh the sealed waste container and cross-reference the mass with your laboratory's chemical inventory log. Ensuring 100% mass accountability confirms that no residual powder has been left unaccounted for on the benchtop or in the balance enclosure.
Protocol B: Liquid Waste Segregation Objective: Consolidate solvent mixtures without triggering incompatible chemical reactions or inflating disposal costs.
-
Classification: Regardless of the primary solvent used (e.g., Methanol, DMSO, or Dichloromethane), the presence of the chlorinated solute dictates that the entire mixture must be routed to the Halogenated Liquid Waste stream [2].
-
Transfer: Using a secondary containment tray, pour the liquid waste into a PTFE-lined glass or HDPE carboy designated for halogenated organics.
-
Validation Step: Before sealing the carboy, verify the pH of the waste mixture using universal indicator strips. The pH should be neutral (pH 6-8). If the solution is highly acidic or basic, it must be neutralized prior to sealing to prevent exothermic reactions or gas-induced pressure buildup inside the carboy. Ensure the liquid remains a single phase; biphasic separation indicates solvent incompatibility that must be addressed by your Environmental Health and Safety (EHS) officer.
Protocol C: Container Decontamination (Triple Rinse Method) Objective: Decontaminate original reagent vials to reclassify them as non-hazardous "RCRA-empty" trash, reducing hazardous waste volume [1].
-
First Rinse: Add a compatible solvent (e.g., Methanol or Acetone) equal to 5% of the container's total volume. Cap and agitate vigorously for 30 seconds. Empty the rinsate into the Halogenated Liquid Waste carboy [2].
-
Second & Third Rinse: Repeat the process two more times, ensuring the solvent contacts all internal surfaces, including the cap threads.
-
Validation Step: After the third rinse, dispense a 1 mL aliquot of the final rinsate onto a clean glass watch glass and allow it to evaporate in the fume hood. The complete absence of visible crystalline residue validates that the container is chemically decontaminated.
-
Disposal: Deface all original chemical labels on the vial with a permanent marker. The glass vial can now be disposed of in the standard broken glass receptacle or regular laboratory trash.
Section 4: Emergency Spill Operational Plan
In the event of a powder spill on the benchtop or floor:
-
Isolate: Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill is large and dust is airborne, an N95 or P100 particulate respirator is required.
-
Contain: Do not dry sweep, as this aerosolizes the chlorinated sulfonamide powder. Instead, lightly dampen a disposable absorbent pad with a compatible solvent (e.g., water or ethanol) to suppress dust formation.
-
Collect: Wipe the area from the perimeter inward. Place all contaminated pads into an HDPE solid waste container.
-
Decontaminate: Wash the spill surface with a mild detergent solution, followed by a final wipe with ethanol. Dispose of all cleanup materials as Halogenated Solid Waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Academies Press (US), 2011. 1
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Environmental Health and Safety, 2025. 2
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS, 1986. 3
-
García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. "Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment." Environment International, 2011. 4
-
Sochacki, A., et al. "Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands." Science of The Total Environment, 2024. 5
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
